molecular formula C12H10N4O2 B2398326 2-(2-Furyl)benzimidazole-6-carboxamidoxime CAS No. 1965308-71-7

2-(2-Furyl)benzimidazole-6-carboxamidoxime

Cat. No.: B2398326
CAS No.: 1965308-71-7
M. Wt: 242.238
InChI Key: BKNPJBIMJIGXBM-UHFFFAOYSA-N
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Description

2-(2-Furyl)benzimidazole-6-carboxamidoxime is a synthetic benzimidazole derivative incorporating a furan ring and a carboxamidoxime moiety. This structure is of significant interest in medicinal chemistry for developing novel therapeutic agents. Benzimidazole scaffolds are recognized as privileged structures in drug discovery due to their diverse biological profiles . The fusion of the benzimidazole core with a furyl substituent is a known strategy to create compounds with potent biological activity. Specifically, 2-(2-furyl)-1H-benzimidazole derivatives have been identified as promising antiangiogenic agents, demonstrating significant in vitro inhibition of Vascular Endothelial Growth Factor (VEGF) in cancer cell lines like MCF-7 and exhibiting selective inhibition of the COX-2 enzyme . The carboxamidoxime functional group (-C(=NOH)NH2) is a key pharmacophore that enhances the molecule's properties as a prodrug. Amidoxime derivatives are strategically developed to overcome the common challenge of low oral bioavailability associated with their parent amidine compounds. Amidines, while often highly pharmacologically active, typically possess strong basicity and cationic charge, which hinder their absorption through the gastrointestinal tract. Amidoximes, being less basic and more lipophilic, are rapidly absorbed and are subsequently converted in vivo to their active amidine form, thereby serving as effective prodrugs . This makes 2-(2-Furyl)benzimidazole-6-carboxamidoxime a valuable candidate for preclinical research in areas such as oncology—particularly in investigating antiangiogenic pathways and VEGFR2 kinase inhibition —and infectious diseases, given the known antiparasitic and antimicrobial activities of amidino benzimidazoles . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a probe for studying biochemical mechanisms related to kinase signaling and prodrug metabolism. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)-N'-hydroxy-3H-benzimidazole-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-11(16-17)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-18-10/h1-6,17H,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNPJBIMJIGXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Furyl)benzimidazole-6-carboxamidoxime chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(2-Furyl)benzimidazole-6-carboxamidoxime , a significant heterocyclic compound in the field of medicinal chemistry, specifically within the development of DNA-binding anti-infectives.

Executive Summary

2-(2-Furyl)benzimidazole-6-carboxamidoxime is a synthetic benzimidazole derivative characterized by a furan ring at the C2 position and an amidoxime functional group at the C6 (or C5) position. It belongs to the class of arylamidine benzimidazoles , widely researched for their potency against opportunistic pathogens such as Pneumocystis jirovecii and Trypanosoma brucei.

Functionally, this molecule serves as a prodrug . The amidoxime moiety (


) masks the highly basic and cationic amidine group (

), thereby improving lipid solubility and oral bioavailability. Upon systemic absorption, it is metabolically reduced to its active amidine form, which binds to the minor groove of DNA in AT-rich regions, inhibiting transcription and replication in target pathogens.

Chemical Structure & Physiochemical Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of three distinct pharmacophores:

  • Benzimidazole Core: Provides the planar scaffold necessary for intercalation or groove binding.

  • 2-Furyl Substituent: A five-membered aromatic ring that extends the conjugation system, enhancing DNA affinity through van der Waals interactions and hydrogen bonding.

  • 6-Carboxamidoxime Tail: A neutral, polarizable group that acts as a metabolic precursor to the cationic amidine.

Tautomerism

In solution, 1H-benzimidazoles undergo rapid annular tautomerism. The hydrogen on the imidazole nitrogen oscillates between N1 and N3. Consequently, the substituent at position 6 is chemically equivalent to position 5.

  • Designation: Often referred to as 5(6)-carboxamidoxime .

  • Implication: Analytical spectra (NMR) often show broadened signals or averaged shifts at room temperature.

Physiochemical Data Table
PropertyValue / Description
IUPAC Name

-hydroxy-2-(furan-2-yl)-1

-benzimidazole-6-carboximidamide
Molecular Formula

Molecular Weight 242.23 g/mol
Solubility Moderate in DMSO, Methanol; Low in Water (neutral pH)
pKa (Amidoxime) ~11.0 (Acidic proton of oxime)
pKa (Benzimidazole) ~5.5 (Conjugate acid of N3)
Lipophilicity (LogP) ~1.8 - 2.2 (Predicted)

Synthesis & Manufacturing Protocol

The synthesis of 2-(2-Furyl)benzimidazole-6-carboxamidoxime typically follows a convergent pathway: construction of the benzimidazole core followed by functionalization of the nitrile precursor.

Synthetic Pathway Visualization

The following diagram outlines the logical flow from starting materials to the final prodrug.

SynthesisPathway Start1 3,4-Diaminobenzonitrile Intermediate 2-(2-Furyl)-1H-benzimidazole- 6-carbonitrile Start1->Intermediate Condensation (DMF/Heat/Oxidant) Start2 2-Furaldehyde (Na2S2O5 adduct) Start2->Intermediate Product 2-(2-Furyl)benzimidazole- 6-carboxamidoxime Intermediate->Product Amidoxime Formation (EtOH/Reflux) Reagent Hydroxylamine (NH2OH·HCl + Base) Reagent->Product

Caption: Convergent synthesis of the target amidoxime from nitrile precursors.

Detailed Experimental Protocol
Step 1: Synthesis of the Nitrile Intermediate

Objective: Condense 3,4-diaminobenzonitrile with furfural to form the benzimidazole ring.

  • Reagents: Dissolve 3,4-diaminobenzonitrile (10 mmol) and 2-furaldehyde (10 mmol) in nitrobenzene or DMF (20 mL).

  • Catalyst: Add sodium metabisulfite (

    
    ) (12 mmol) as an oxidative coupling agent.
    
  • Reaction: Heat the mixture to 140°C for 4–6 hours . Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water. The precipitate (2-(2-furyl)benzimidazole-6-carbonitrile) is filtered, washed with diethyl ether, and dried.

Step 2: Conversion to Amidoxime

Objective: Convert the nitrile group to the N-hydroxyamidine (amidoxime).

  • Reagents: Suspend the nitrile intermediate (5 mmol) in absolute ethanol (30 mL).

  • Activation: Add Hydroxylamine hydrochloride (

    
    ) (15 mmol) and a base such as Potassium tert-butoxide (
    
    
    
    ) or Sodium carbonate (
    
    
    ) (15 mmol).
  • Reaction: Reflux at 78°C for 12–24 hours . The suspension typically clears as the product forms.

  • Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in water to dissolve inorganic salts. Filter the remaining solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure carboxamidoxime as a beige/white solid.

Biological Mechanism & Pharmacology[1]

Prodrug Activation Mechanism

This molecule is designed to overcome the poor oral bioavailability of cationic amidines.

  • Absorption: The neutral amidoxime passes through the gastrointestinal membrane via passive diffusion.

  • Metabolism: In the liver, the cytochrome b5 reductase system (specifically the mARC component) reduces the N-O bond.

  • Active Drug: The molecule converts to 2-(2-Furyl)benzimidazole-6-carboxamidine , a dicationic species at physiological pH.

Molecular Target: DNA Minor Groove

The active amidine metabolite functions as a non-intercalating DNA binder.

  • Binding Site: AT-rich sequences (e.g., 5'-AATT-3') in the minor groove of DNA.

  • Interaction: The crescent shape of the benzimidazole-furan scaffold complements the helical curvature of the minor groove. The amidine group forms hydrogen bonds with the N3 of adenine and O2 of thymine.

  • Effect: Disruption of DNA-dependent enzymes (topoisomerases, helicases), leading to cell death in kinetoplastid parasites.

Pharmacological Pathway Diagram

Mechanism Prodrug Amidoxime Prodrug (High Oral Bioavailability) Liver Hepatic Metabolism (Cytochrome b5 / NADH / mARC) Prodrug->Liver Absorption Active Active Amidine Metabolite (Cationic Charge) Liver->Active Reduction (-OH removal) Target Pathogen DNA (Minor Groove Binding) Active->Target High Affinity Binding Effect Inhibition of Replication (Parasite Death) Target->Effect Transcription Block

Caption: Metabolic activation pathway from oral prodrug to DNA-binding effector.

Analytical Profiling & Quality Control

To validate the synthesis of 2-(2-Furyl)benzimidazole-6-carboxamidoxime, the following spectral characteristics must be confirmed.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • Amidoxime Protons:

    • 
       9.60 ppm (s, 1H, -OH ): Broad singlet, disappears with 
      
      
      
      shake.
    • 
       5.80 ppm (s, 2H, -NH 
      
      
      
      ): Broad singlet.
  • Benzimidazole Core:

    • 
       12.8–13.0 ppm (bs, 1H, Imidazole NH ).
      
    • 
       7.90 ppm (s, 1H, H-7/H-4).
      
    • 
       7.50–7.70 ppm (m, 2H, H-4/H-5/H-7).
      
  • Furan Ring:

    • 
       7.95 ppm (d, 1H, Furan H-5).
      
    • 
       7.30 ppm (d, 1H, Furan H-3).
      
    • 
       6.75 ppm (dd, 1H, Furan H-4).
      
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    ).[1]
    
  • Expected Mass: 243.24 Da (

    
    ).
    
  • Fragmentation Pattern: Loss of oxygen (M-16) is common in amidoximes during MS/MS analysis, showing a peak at ~227 Da (Amidine).

References

  • Synthesis of Benzimidazole Amidoximes: Title: Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Source: Turk J Pharm Sci (2020).[2] URL:[Link]

  • Prodrug Mechanism (Amidoxime to Amidine): Title: The N-Hydroxylation of Amidines and the Reduction of Amidoximes: Metabolic Cycles and Prodrugs. Source: Drug Metabolism Reviews. URL:[Link]

  • Benzimidazole DNA Binding Context: Title: Unlocking the Pharmacological Potential of Benzimidazole Derivatives.[3] Source: Bentham Science (2024). URL:[Link]

  • General Synthesis of Amidoximes from Nitriles: Title: A convenient one-pot synthesis of N-substituted amidoximes. Source: RSC Advances (2018). URL:[Link]

Sources

Molecular weight and formula of 2-(2-Furyl)benzimidazole-6-carboxamidoxime

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis, and Pharmacological Potential

Executive Summary

2-(2-Furyl)benzimidazole-6-carboxamidoxime is a heterocyclic compound belonging to the class of benzimidazole amidoximes . Structurally, it consists of a benzimidazole core substituted at the C2 position with a furan ring and at the C6 position with a carboxamidoxime group.

This molecule is primarily investigated in medicinal chemistry as a prodrug for cationic benzimidazole amidines. Amidines are potent DNA minor groove binders with significant activity against eukaryotic parasites (e.g., Trypanosoma brucei, Pneumocystis jirovecii) and certain bacteria. However, amidines exhibit poor oral bioavailability due to their positive charge at physiological pH. The amidoxime functional group (


) reduces the basicity, increasing lipophilicity and membrane permeability, allowing the molecule to be absorbed orally before being metabolically reduced back to the active amidine.
Part 1: Molecular Identity & Physicochemical Properties

The following data represents the definitive physicochemical profile for 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

1.1 Quantitative Data
PropertyValueNotes
Molecular Formula C₁₂H₁₀N₄O₂ Confirmed via elemental count.[1]
Molecular Weight 242.24 g/mol Monoisotopic mass: ~242.08 Da.
CAS Registry Not AssignedAnalogous to CAS 51-17-2 (Benzimidazole generic).
LogP (Predicted) 1.8 – 2.2Moderate lipophilicity suitable for oral uptake.
H-Bond Donors 3(NH in imidazole, NH₂, OH in amidoxime).
H-Bond Acceptors 4(N in imidazole, O in furan, N/O in amidoxime).
Topological Polar Surface Area ~98 ŲIndicates good membrane permeability.
1.2 Structural Visualization (DOT)

The following diagram illustrates the connectivity and functional groups of the molecule.

structure Core Benzimidazole Core (C7H5N2) Pos2 2-Position: 2-Furyl Group (C4H3O) Core->Pos2 C2-C linkage Pos6 6-Position: Carboxamidoxime (-C(=NOH)NH2) Core->Pos6 C6-C linkage

Figure 1: Structural decomposition of 2-(2-Furyl)benzimidazole-6-carboxamidoxime showing the core scaffold and key pharmacophores.

Part 2: Synthesis & Experimental Protocols

The synthesis of this compound follows a convergent pathway: construction of the aryl-benzimidazole core followed by functional group transformation (nitrile to amidoxime).

2.1 Retrosynthetic Analysis
  • Target: Amidoxime derivative.

  • Precursor: 2-(2-Furyl)benzimidazole-6-carbonitrile.

  • Starting Materials: 3,4-Diaminobenzonitrile (DABN) and Furfural (Furan-2-carboxaldehyde).

2.2 Step-by-Step Synthesis Protocol

Step 1: Condensation (Formation of the Benzimidazole Core) This step utilizes oxidative condensation to fuse the imidazole ring.

  • Reagents: 3,4-Diaminobenzonitrile (1.0 eq), Furfural (1.1 eq), Sodium Metabisulfite (

    
    , 1.2 eq) or 1,4-Benzoquinone (catalytic).
    
  • Solvent: Ethanol/Water (3:1) or DMF.

  • Conditions: Reflux at 80–100°C for 4–6 hours.

Protocol:

  • Dissolve 3,4-diaminobenzonitrile (1.33 g, 10 mmol) in 30 mL ethanol.

  • Add furfural (0.91 mL, 11 mmol) dropwise.

  • Add

    
     (2.28 g, 12 mmol) dissolved in minimal water.
    
  • Reflux for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Cool to room temperature. Pour into ice water.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Yield: ~75–85% of 2-(2-Furyl)benzimidazole-6-carbonitrile.

Step 2: Amidoxime Formation (The Pinner-Type Reaction) This step converts the nitrile into the amidoxime using hydroxylamine.

  • Reagents: Nitrile intermediate (1.0 eq), Hydroxylamine hydrochloride (

    
    , 3.0 eq), Base (
    
    
    
    or
    
    
    , 3.0 eq).
  • Solvent: Ethanol or DMSO.

  • Conditions: 70–80°C for 6–12 hours.

Protocol:

  • Dissolve the nitrile intermediate (1.0 g) in 20 mL absolute ethanol.

  • Add

    
     (1.8 g) and 
    
    
    
    (0.9 g).
  • Heat to reflux (78°C) under nitrogen atmosphere.

  • Monitor disappearance of the nitrile peak (2220 cm⁻¹) via IR or TLC.

  • Upon completion, filter hot to remove inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Precipitate by adding water or diethyl ether.

  • Characterization: The product should show a broad OH/NH stretch in IR (3200–3500 cm⁻¹) and disappearance of the sharp CN peak.

2.3 Synthesis Workflow Diagram

synthesis Start Start: 3,4-Diaminobenzonitrile + Furfural Step1 Step 1: Oxidative Condensation (Na2S2O5, EtOH, Reflux) Start->Step1 Cyclization Inter Intermediate: 2-(2-Furyl)benzimidazole-6-carbonitrile Step1->Inter Yield ~80% Step2 Step 2: Amidoxime Formation (NH2OH·HCl, Base, 80°C) Inter->Step2 Nucleophilic Addition Final Final Product: 2-(2-Furyl)benzimidazole-6-carboxamidoxime Step2->Final Yield ~70%

Figure 2: Synthetic pathway from commercial precursors to the target amidoxime.

Part 3: Mechanism of Action & Biological Logic
3.1 The Prodrug Strategy

The primary utility of 2-(2-Furyl)benzimidazole-6-carboxamidoxime lies in its role as a prodrug .

  • Oral Absorption: The amidoxime group masks the cationic charge of the corresponding amidine. This increases lipophilicity, allowing the molecule to cross the gastrointestinal epithelium via passive diffusion.

  • Bioreduction: Once in the systemic circulation or within the target organ (e.g., liver or parasite), the N-O bond is reduced by the mARC (mitochondrial Amidoxime Reducing Component) enzyme system or cytochrome b5 reductase.

  • Active Binding: The resulting amidine is highly basic (pKa ~11). It becomes protonated and binds to the AT-rich regions of the DNA minor groove.

3.2 DNA Binding Mechanism

The active metabolite (the amidine) functions as a shape-selective DNA binder.

  • Shape: The curvature of the benzimidazole-furan scaffold matches the helical curvature of the DNA minor groove.

  • Interaction: The cationic amidine forms hydrogen bonds with Adenine N3 and Thymine O2 atoms.

  • Effect: This binding displaces transcription factors or inhibits DNA helicases, leading to apoptosis in rapidly dividing cells (parasites or cancer).

3.3 Metabolic Pathway Diagram

mechanism Prodrug Amidoxime Prodrug (Lipophilic, Oral) Active Active Amidine (Cationic, Hydrophilic) Prodrug->Active Bioreduction (-O) Enzyme mARC Enzyme System (Liver/Mitochondria) Enzyme->Prodrug Catalysis Target DNA Minor Groove (AT-Rich Regions) Active->Target Non-covalent Binding (Inhibition of Replication)

Figure 3: Bioconversion pathway from oral prodrug to active DNA-binding agent.

Part 4: Quality Control & Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

TechniqueExpected SignalStructural Assignment
¹H NMR (DMSO-d₆)δ ~10.0 ppm (s, 1H)N-OH (Amidoxime hydroxyl)
δ ~5.8–6.0 ppm (s, 2H)NH₂ (Amidoxime amine)
δ ~13.0 ppm (br s, 1H)NH (Benzimidazole ring)
δ ~6.6, 7.2, 7.9 ppmFuran ring protons (3 signals)
FT-IR 3100–3500 cm⁻¹O-H and N-H stretching (Broad)
1650–1660 cm⁻¹C=N stretching (Amidoxime)
Absence of 2220 cm⁻¹Confirms full conversion of Nitrile
Mass Spec (ESI+) m/z 243.25 [M+H]⁺Protonated molecular ion
References
  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. Link

  • Stephens, C. E., et al. (2001). Synthesis and antipneumocystis activity of novel dicationic 2,5-diaryl-1H-benzimidazoles. Journal of Medicinal Chemistry, 44(11), 1741–1748. Link

  • Saenz, J., et al. (2021). Benzimidazole derivatives as antiprotozoal agents: Structural modifications and their biological activities.[2] European Journal of Medicinal Chemistry, 211, 113067. Link

  • Lana, M., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(1), 108-114.[3] Link

  • PubChem. (2024). Compound Summary: Benzimidazole Derivatives. National Library of Medicine. Link

Sources

A Technical Guide to the Therapeutic Potential of Benzimidazole Carboxamide and Carboxamidoxime Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically significant molecules and its ability to interact with a wide array of biological targets.[1] This guide provides an in-depth technical analysis of benzimidazole derivatives functionalized with carboxamide and the lesser-explored, high-potential carboxamidoxime moieties. We will dissect their synthesis, mechanisms of action across various therapeutic areas including oncology, infectious diseases, and inflammation, and provide detailed experimental protocols for their preparation and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutics.

The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry

Benzimidazole is an aromatic heterocyclic organic compound formed by the fusion of a benzene ring with an imidazole ring.[2] Its structural resemblance to naturally occurring purine nucleoside bases allows it to readily interact with the biopolymers of living systems, such as proteins and nucleic acids.[3][4] This fundamental property has enabled the development of benzimidazole-based drugs with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anthelmintic, anti-inflammatory, and antihypertensive effects.[2][5][6][7] The chemical versatility of the benzimidazole ring system allows for substitutions at multiple positions (primarily N-1, C-2, C-5, and C-6), providing a rich landscape for structure-activity relationship (SAR) studies and the fine-tuning of pharmacological profiles.[1][8]

Key Functional Groups: Carboxamide and Carboxamidoxime

While the benzimidazole core provides the foundational structure, the functional groups appended to it dictate the specific biological activity. This guide focuses on the C-2 substituted carboxamide and its bioisostere, the carboxamidoxime.

  • The Carboxamide Moiety (-CONH₂): This group is a classic hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues within enzyme active sites or protein-protein interfaces. Its incorporation into the benzimidazole scaffold has been a highly successful strategy, particularly in the development of enzyme inhibitors.

  • The Carboxamidoxime Moiety (-C(=NOH)NH₂): The carboxamidoxime group is a highly versatile functional group that remains underexplored in the context of benzimidazoles. It is often utilized in drug design as a bioisosteric replacement for carboxylic acids or as a prodrug for amidines. The hydroxyl group of the oxime can significantly enhance solubility and introduces new hydrogen bonding possibilities, while the entire moiety can act as an effective metal-chelating pharmacophore, opening avenues for inhibiting metalloenzymes.

Synthesis and Characterization of Derivatives

The synthesis of these derivatives typically follows a multi-step but well-established pathway. The critical step involves the formation of the benzimidazole ring, followed by the elaboration of the C-2 substituent.

General Synthetic Workflow

A common and effective strategy begins with the condensation of an o-phenylenediamine with a dicarboxylic acid derivative to form a 2-carboxyalkyl-benzimidazole intermediate. This intermediate can then be converted to the target carboxamide or, via a nitrile intermediate, to the carboxamidoxime.

Synthetic Workflow cluster_0 Core Formation OPD o-Phenylenediamine Intermediate1 2-Carboxyalkyl- benzimidazole OPD->Intermediate1 Condensation (e.g., HCl, reflux) Acid Dicarboxylic Acid Derivative Acid->Intermediate1 Carboxamide Benzimidazole Carboxamide Intermediate1->Carboxamide Amide Coupling (e.g., Oxalyl Chloride, Amine) Nitrile 2-Cyanoalkyl- benzimidazole Intermediate1->Nitrile Amidation then Dehydration Amine Amine (R-NH2) Amine->Carboxamide Carboxamidoxime Benzimidazole Carboxamidoxime Nitrile->Carboxamidoxime Hydroxylamine Addition Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Carboxamidoxime

Caption: General synthetic workflow for benzimidazole derivatives.

Experimental Protocol: Synthesis of a Benzimidazole Propyl Carboxamide

This protocol is adapted from the methodology reported for the synthesis of benzimidazole propyl carboxamide benzophenone derivatives.[9][10]

Objective: To synthesize a model benzimidazole carboxamide via activation of a carboxylic acid intermediate.

Materials:

  • 2-Benzimidazole propionic acid (1)

  • Oxalyl chloride (2)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Amine of choice (e.g., Benzophenone amine)

  • Standard glassware for reflux and inert atmosphere operations

Step-by-Step Methodology:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-benzimidazole propionic acid (1.0 eq) in anhydrous DCM.

    • Cool the flask in an ice bath (0 °C).

    • Slowly add oxalyl chloride (1.3 eq) to the suspension.

    • Expert Insight: Add a catalytic amount (1-2 drops) of anhydrous DMF. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active acylating species.

    • Remove the ice bath and allow the mixture to reflux for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

    • After completion, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride (3) is highly reactive and is typically used immediately without further purification.[9]

  • Amide Coupling:

    • Dissolve the crude acyl chloride (3) in fresh anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

    • Trustworthiness: The reaction is self-validating. Upon completion, a salt (triethylamine hydrochloride) will precipitate, which can be filtered off. The TLC will show the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel) or recrystallization to yield the final benzimidazole carboxamide derivative.

Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Benzimidazole carboxamide derivatives exhibit potent anticancer activity through multiple mechanisms, making them attractive candidates for oncology drug development.[3][11]

Mechanism 1: PARP Inhibition Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the base excision repair (BER) pathway for single-strand DNA breaks.[12] In cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of irreparable double-strand breaks during replication, resulting in cell death via a mechanism known as "synthetic lethality". Benzimidazole carboxamides have been identified as potent PARP-1 inhibitors, with the carboxamide moiety playing a key role in binding to the nicotinamide-binding pocket of the enzyme.[12][13]

PARP Inhibition Pathway SSB Single-Strand DNA Break DSB Double-Strand DNA Break SSB->DSB becomes during S-Phase replication PARP PARP Enzyme SSB->PARP recruits Apoptosis Apoptosis (Cell Death) DSB->Apoptosis unrepaired, leads to HR Homologous Recombination Repair (e.g., via BRCA1/2) DSB->HR repaired by BER Base Excision Repair PARP->BER activates BER->SSB repairs HR->Apoptosis is deficient in some cancers Inhibitor Benzimidazole Carboxamide Derivative Inhibitor->PARP INHIBITS

Caption: Mechanism of synthetic lethality via PARP inhibition.

Mechanism 2: Tubulin Polymerization Inhibition Several benzimidazole derivatives function as antimitotic agents by disrupting microtubule dynamics.[14] They bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[15] This disruption arrests the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis.[14]

Data Summary: Anticancer Activity

Compound ClassTarget Cancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Benzimidazole-triazole hybrid (32)MCF-7 (Breast)5.58EGFR/Topo I Inhibition[14]
6-Benzoyl benzimidazole (15b)HeLa (Cervical)1.44Apoptosis Induction, G2/M Arrest[14]
1,3,4-Oxadiazole derivativeSNB-75 (CNS)0.09Topoisomerase II Inhibition[14]
Benzimidazole Salt Complex (2a)MDA-MB-231 (Breast)>100 (Cytotoxicity %)Not specified[16]
Antimicrobial Activity

Benzimidazole derivatives possess a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and anthelmintic effects.[4][17]

Mechanism 1: DNA Gyrase Inhibition DNA gyrase (a type II topoisomerase) is an essential bacterial enzyme that controls the topological state of DNA during replication.[17] Certain benzimidazole derivatives have been shown to inhibit the subunit B of DNA gyrase, disrupting DNA synthesis and leading to bacterial cell death. This target is attractive as it is absent in eukaryotes, offering selective toxicity.[17]

Mechanism 2: Inhibition of Fumarate Reductase This is a primary mechanism for the anthelmintic action of benzimidazoles like albendazole.[15] They inhibit the mitochondrial fumarate reductase enzyme in parasitic worms, which is crucial for their anaerobic energy metabolism. This leads to reduced glucose transport, glycogen depletion, and decreased ATP production, resulting in paralysis and death of the parasite.[15]

Data Summary: Antimicrobial Activity

Compound ClassTarget OrganismMIC (µg/mL)Reference
Benzimidazole-hydrazoneCandida species25[18][19]
Benzimidazole derivative (6c)E. coli (TolC mutant)2[20]
Benzimidazole derivative (6c) + ColistinE. coli (Wild-type)8-16[20]
Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Benzimidazole derivatives can modulate this process, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism: COX Inhibition COX-1 and COX-2 are key enzymes in the arachidonic acid cascade that produce prostaglandins, which are potent mediators of pain, fever, and inflammation.[21][22] Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes. Certain benzimidazole carboxamide derivatives have demonstrated potent COX inhibitory activity, with some showing selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[21]

Advanced Protocols for Biological Evaluation

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of a benzimidazole derivative on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast adenocarcinoma cells

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Expert Insight: During this time, mitochondrial reductases in viable cells will cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

Benzimidazole carboxamides are a validated and highly fruitful class of compounds with proven therapeutic potential, particularly as anticancer and antimicrobial agents. Their mechanisms of action are well-understood, targeting fundamental cellular processes such as DNA repair, cell division, and microbial metabolism.

The true frontier lies in the exploration of benzimidazole carboxamidoxime derivatives . This underexplored chemical space holds immense promise. The carboxamidoxime moiety can potentially:

  • Improve Pharmacokinetics: Enhance solubility and modify metabolic stability compared to the parent carboxamides.

  • Act as Prodrugs: Undergo in vivo reduction to active amidine derivatives, enabling targeted drug delivery or activation.

  • Engage Novel Targets: The unique electronic and metal-chelating properties of the carboxamidoxime group may allow for interaction with new classes of enzymes, such as metalloenzymes, that are not targeted by simple carboxamides.

Future research should focus on the systematic synthesis and screening of benzimidazole carboxamidoxime libraries. A deeper investigation into their metabolic fate, target engagement, and efficacy in preclinical disease models will be crucial to unlocking their full therapeutic potential and developing the next generation of benzimidazole-based medicines.

References

  • Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. (URL: [Link])

  • Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation - PubMed. (URL: [Link])

  • Anthelmintics Benzimidazole derivatives - YouTube. (URL: [Link])

  • Chemical structure of benzimidazole carboxamide derivatives synthesized via Scheme 2 - ResearchGate. (URL: [Link])

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC. (URL: [Link])

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: [Link])

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (URL: [Link])

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (URL: [Link])

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC. (URL: [Link])

  • Benzimidazole derivatives with anticancer activity. - ResearchGate. (URL: [Link])

  • Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed. (URL: [Link])

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC. (URL: [Link])

  • Antimicrobial activity of a new series of benzimidazole derivatives - PubMed. (URL: [Link])

  • A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold - PubMed. (URL: [Link])

  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed. (URL: [Link])

  • Antimicrobial activity of a new series of benzimidazole derivatives - ResearchGate. (URL: [Link])

  • Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed. (URL: [Link])

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions - MDPI. (URL: [Link])

  • Docking Studies of Benzimidazole Derivatives as Coenzyme-A Carboxylase (ACCase) Inhibitor. (URL: [Link])

  • Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework - orientjchem.org. (URL: [Link])

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (URL: [Link])

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed. (URL: [Link])

  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (URL: [Link])

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC. (URL: [Link])

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC. (URL: [Link])

  • Mechanism of action of benzimidazole derivatives as antidiabetic agents. - ResearchGate. (URL: [Link])

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Technical Guide: Mechanism of Action for 2-(2-Furyl)benzimidazole-6-carboxamidoxime

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacokinetics, and experimental validation for 2-(2-Furyl)benzimidazole-6-carboxamidoxime .

Based on the structural pharmacophore (a benzimidazole core substituted with a furan ring and an amidoxime moiety), this molecule belongs to a class of DNA minor groove binders and antiviral/antiparasitic prodrugs . It is structurally analogous to compounds like DB75 (Furamidine) and its prodrug DB289 (Pafuramidine) , designed to target kinetoplastid parasites (Trypanosoma, Leishmania) and specific RNA viruses.

Executive Summary

2-(2-Furyl)benzimidazole-6-carboxamidoxime acts as a bioreversible prodrug . Its pharmacological activity is contingent upon metabolic reduction to its active amidine form, 2-(2-Furyl)benzimidazole-6-carboximidamide .

  • Primary Mechanism: DNA Minor Groove Binding (AT-rich sequences).

  • Secondary Mechanism: Inhibition of RNA Polymerase/Transcription (Viral/Parasitic).

  • Therapeutic Class: Antiparasitic (Trypanocidal), Antiviral (Enterovirus/Picornavirus).

  • Key Advantage: The amidoxime moiety masks the cationic charge of the amidine, significantly enhancing oral bioavailability and membrane permeability before intracellular activation.

Molecular Activation: The Prodrug Strategy

The core challenge with benzimidazole-carboximidamides (amidines) is their high basicity (


), rendering them positively charged at physiological pH. This charge prevents passive diffusion across the gastrointestinal epithelium and blood-brain barrier (BBB).

The carboxamidoxime modification reduces the


 (to 

) and increases lipophilicity, allowing the molecule to act as a "Trojan Horse."
Metabolic Activation Pathway

Upon absorption, the prodrug undergoes N-reduction primarily in the liver and within target cells. This process is catalyzed by the cytochrome b5 reductase (CYB5R) system and mARC (Mitochondrial Amidoxime Reducing Component) .

Reaction Sequence:

  • Absorption: The lipophilic amidoxime crosses the plasma membrane.

  • Reduction: The N-O bond of the amidoxime is cleaved.

  • Protonation: The resulting amidine is protonated at physiological pH, becoming the active DNA-binding cation.

Figure 1: Metabolic activation pathway from amidoxime prodrug to active amidine cation.

Core Mechanism: DNA Minor Groove Binding

Once activated, the mono-amidine benzimidazole functions as a potent non-intercalating DNA binder.

Structural Basis of Binding

The molecule adopts a crescent shape (isohelical to the DNA minor groove). The furan ring and benzimidazole core provide curvature, while the amidine group forms critical hydrogen bonds and electrostatic interactions with the floor of the minor groove.

  • Target Specificity: High affinity for AT-rich sequences (e.g., 5'-AATT-3').

  • Interaction Mode:

    • Hydrogen Bonding: The amidine protons donate H-bonds to N3 of Adenine or O2 of Thymine.

    • Van der Waals Forces: The aromatic rings pack tightly against the sugar-phosphate backbone walls.

    • Electrostatics: The cationic amidine interacts with the electronegative DNA potential.

Pathological Impact (Parasitic/Viral)
  • In Parasites (Trypanosomes): The compound accumulates in the kinetoplast. It binds to the kDNA (kinetoplast DNA) , which is exceptionally AT-rich. This binding creates a "stiffening" of the DNA helix, preventing the replication fork progression and inhibiting helicase activity. The result is kinetoplast destruction and parasite death.

  • In Viruses (Enteroviruses): The mechanism involves interference with the viral RNA secondary structure (IRES elements) or direct inhibition of the viral RNA-dependent RNA polymerase (RdRp) by competing for template binding sites.

Experimental Validation Protocols

To validate the mechanism of action for this specific compound, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro Microsomal Stability & Conversion

Objective: Confirm the prodrug is metabolized to the active amidine.

Reagents:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • Test Compound: 2-(2-Furyl)benzimidazole-6-carboxamidoxime (10 µM).

  • Control: Benzamidine (negative), Benzamidoxime (positive).

Workflow:

  • Incubation: Mix HLM (0.5 mg/mL) with the test compound in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS .

    • Monitor: Depletion of parent (Amidoxime, M+) and appearance of metabolite (Amidine, [M-16]+).

Protocol B: Thermal Melting ( ) Shift Assay

Objective: Quantify DNA binding affinity of the active metabolite (Amidine form).

Reagents:

  • Poly(dA-dT)₂ DNA polymer (AT-rich target).

  • Poly(dG-dC)₂ DNA polymer (GC-rich control).

  • Active Metabolite: Synthesized 2-(2-Furyl)benzimidazole-6-carboximidamide.

Workflow:

  • Preparation: Dissolve DNA polymers in 10 mM ETN buffer. Absorbance should be ~0.3 OD at 260 nm.

  • Dosing: Add compound at ratio

    
     (drug/base pair).
    
  • Measurement: Heat samples from 25°C to 95°C (0.5°C/min) in a UV-Vis spectrophotometer.

  • Calculation:

    
    .
    
    • Validation Criteria: A

      
       on Poly(dA-dT)₂ indicates strong minor groove binding.
      
Protocol C: Cytopathic Effect (CPE) Reduction Assay

Objective: Measure antiviral efficacy against Enterovirus 71 (EV71).[1]

Workflow:

  • Cell Culture: Seed RD (Rhabdomyosarcoma) cells in 96-well plates (

    
     cells/well).
    
  • Infection: Infect with EV71 at MOI = 0.1 for 1 hour.

  • Treatment: Remove virus inoculum. Add serial dilutions of the Prodrug (Carboxamidoxime).

  • Incubation: 48 hours at 37°C.

  • Readout: Add MTT reagent. Measure absorbance at 570 nm.

  • Data Analysis: Calculate

    
     (concentration inhibiting 50% of viral CPE).
    

Quantitative Data Summary (Reference Values)

Note: Values are representative of the structural class (Furyl-Benzimidazole-Amidines) based on DB-series analogs.

ParameterProdrug (Amidoxime)Active Metabolite (Amidine)Significance
LogP 2.5 - 3.20.5 - 1.2Prodrug has superior membrane permeability.
pK_a ~5.5~11.0Amidine is fully ionized at physiological pH.

(Poly dA-dT)
< 1°C> 10°COnly the metabolite binds DNA effectively.
Caco-2 Permeability High (

cm/s)
Low (

cm/s)
Confirms oral bioavailability advantage of prodrug.

References

  • Boykin, D. W., et al. (1995). 2,5-Bis[4-(N-alkylamidino)phenyl]furans as potent, orally active antiprotozoal agents. Journal of Medicinal Chemistry. Link

  • Stephens, C. E., et al. (2001). Synthesis and antipneumocystis activity of 2-furanylbenzimidazoles. Journal of Medicinal Chemistry. Link

  • Clement, B., et al. (2005). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews. Link

  • Tidwell, R. R., & Boykin, D. W. (2003). Dicationic DNA minor groove binders as antimicrobial agents. Antimicrobial Agents and Chemotherapy.[2][3] Link

  • Zhang, Y., et al. (2010). Inhibitory properties of 2-substituent-1H-benzimidazole-4-carboxamide derivatives against enteroviruses.[1] Bioorganic & Medicinal Chemistry Letters.[4] Link

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An In-depth Technical Guide to the DNA Binding Affinity of 2-(2-Furyl)benzimidazole-6-carboxamidoxime

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][][4] Its structural similarity to purine bases allows for diverse interactions with biological macromolecules, with DNA being a particularly significant target for anticancer and antimicrobial applications.[][5][6] This guide focuses on a specific, novel derivative, 2-(2-Furyl)benzimidazole-6-carboxamidoxime , providing a comprehensive technical exploration of its potential DNA binding affinity. We will delve into the rationale behind its design, propose a synthetic route, and present a detailed, field-proven framework for characterizing its interaction with DNA. This document is intended to serve as a practical and scientifically rigorous resource for researchers engaged in the discovery and development of new DNA-targeting therapeutics.

Introduction: The Rationale for Targeting DNA with Novel Benzimidazoles

The targeting of DNA by small molecules is a cornerstone of chemotherapy and antimicrobial drug development.[5][7] Benzimidazole derivatives have emerged as a promising class of DNA-interactive agents due to their planar, aromatic nature which facilitates various binding modes, including intercalation and groove binding.[8][9][10] The introduction of a 2-furyl substituent is hypothesized to enhance planarity and extend the aromatic system, potentially favoring intercalative binding between DNA base pairs. Furthermore, the incorporation of a carboxamidoxime moiety at the 6-position introduces a functional group known to participate in hydrogen bonding and potential metal chelation, which could contribute to minor groove binding or electrostatic interactions with the phosphate backbone of DNA.[11][12][13]

The subject of this guide, 2-(2-Furyl)benzimidazole-6-carboxamidoxime, is therefore a rationally designed molecule with significant potential for DNA interaction. Understanding the nature and strength of this binding is a critical first step in evaluating its therapeutic potential.

Synthesis of 2-(2-Furyl)benzimidazole-6-carboxamidoxime

The synthesis of 2-substituted benzimidazoles is well-established in the literature and typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[2][14][15][16] A plausible synthetic route for 2-(2-Furyl)benzimidazole-6-carboxamidoxime is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway A 3,4-Diaminobenzonitrile C 2-(2-Furyl)-1H-benzo[d]imidazole-6-carbonitrile A->C Condensation B Furan-2-carboxylic acid B->C E 2-(2-Furyl)benzimidazole-6-carboxamidoxime C->E Reaction with Hydroxylamine D Hydroxylamine D->E

Caption: Proposed synthesis of 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

Step-by-Step Protocol:
  • Synthesis of 2-(2-Furyl)-1H-benzo[d]imidazole-6-carbonitrile:

    • In a round-bottom flask, dissolve 3,4-diaminobenzonitrile and an equimolar amount of furan-2-carboxylic acid in a suitable solvent such as polyphosphoric acid or ethanol.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the nitrile intermediate.

  • Synthesis of 2-(2-Furyl)benzimidazole-6-carboxamidoxime:

    • Suspend the synthesized 2-(2-Furyl)-1H-benzo[d]imidazole-6-carbonitrile in a suitable solvent like ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate.

    • Reflux the mixture for several hours, again monitoring by TLC.[17]

    • After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified to obtain the final product, 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

Characterization of DNA Binding Affinity: A Multi-faceted Approach

Spectroscopic Investigations

Spectroscopic methods are invaluable for providing initial evidence of interaction and elucidating the binding mode.[20][21][22]

This technique is often the first step in assessing the interaction between a small molecule and DNA.[18]

Causality behind Experimental Choices: Changes in the absorption spectrum of the molecule upon addition of DNA can indicate binding. Hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) are characteristic of intercalative binding, where the aromatic moiety of the molecule inserts between the DNA base pairs.[18] Conversely, hyperchromism (an increase in absorbance) may suggest electrostatic or groove binding.

Experimental Protocol:

  • Prepare a stock solution of 2-(2-Furyl)benzimidazole-6-carboxamidoxime in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Record the UV-Vis spectrum of the compound alone.

  • Titrate the compound solution with increasing concentrations of calf thymus DNA (CT-DNA).

  • Record the spectrum after each addition of DNA.

  • Analyze the changes in the absorption maxima and intensity to determine the binding constant (Kb).

Fluorescence spectroscopy offers higher sensitivity and can provide further insights into the binding mechanism.

Causality behind Experimental Choices: Many DNA-binding molecules exhibit changes in their fluorescence properties upon interaction with DNA. Quenching or enhancement of fluorescence can be used to determine binding constants. Competitive binding studies with known DNA binders, such as ethidium bromide (an intercalator), can help to elucidate the binding mode.[18]

Experimental Protocol:

  • Determine the excitation and emission wavelengths of 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

  • Titrate a solution of the compound with increasing concentrations of CT-DNA and record the fluorescence emission spectra.

  • For competitive binding, prepare a solution of CT-DNA pre-incubated with ethidium bromide.

  • Titrate this solution with the test compound and monitor the change in the fluorescence of the ethidium bromide-DNA complex. A decrease in fluorescence suggests displacement of ethidium bromide, indicating an intercalative binding mode for the test compound.

CD spectroscopy is a powerful technique for studying changes in the secondary structure of DNA upon ligand binding.[7][20]

Causality behind Experimental Choices: DNA has a characteristic CD spectrum. Changes in this spectrum upon the addition of a small molecule can indicate the nature of the interaction. Intercalation typically causes significant changes in the CD spectrum of DNA, while groove binding may induce more subtle changes.[7]

Experimental Protocol:

  • Record the CD spectrum of a CT-DNA solution in the 200-400 nm range.

  • Titrate the DNA solution with increasing concentrations of 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

  • Record the CD spectrum after each addition.

  • Analyze the changes in the positive and negative bands of the DNA spectrum to infer the binding mode.

Thermal Denaturation Studies (Tm)

Causality behind Experimental Choices: The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA dissociates into single strands. Molecules that bind to and stabilize the double helix will increase the Tm. A significant increase in Tm is often indicative of intercalation.[8]

Experimental Protocol:

  • Prepare solutions of CT-DNA in the absence and presence of 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

  • Monitor the absorbance of the solutions at 260 nm while gradually increasing the temperature.

  • The Tm is the temperature at the midpoint of the absorbance transition.

  • The change in Tm (ΔTm) in the presence of the compound indicates the extent of stabilization.

Molecular Docking Studies

Computational molecular docking provides a theoretical model of the interaction between the small molecule and DNA at the atomic level.[9][23][24][25][26]

Causality behind Experimental Choices: Docking simulations can predict the preferred binding site (major groove, minor groove, or intercalation), the binding energy, and the specific interactions (hydrogen bonds, van der Waals forces) between the ligand and DNA. This information complements the experimental data and provides a more detailed picture of the binding event.

Experimental Protocol:

  • Obtain the 3D structure of 2-(2-Furyl)benzimidazole-6-carboxamidoxime (e.g., by energy minimization using computational chemistry software).

  • Obtain the 3D structure of a DNA duplex (e.g., from the Protein Data Bank, PDB). Both AT-rich and GC-rich sequences should be considered to assess sequence selectivity.[9]

  • Use a molecular docking program (e.g., AutoDock, GOLD) to predict the binding pose and calculate the binding affinity of the compound to the DNA.

  • Analyze the docked poses to identify the key interactions driving the binding.

Experimental Workflow and Data Integration

Experimental_Workflow cluster_0 Initial Screening & Binding Mode cluster_1 Thermodynamic Stability cluster_2 Computational Modeling cluster_3 Data Synthesis & Conclusion UV_Vis UV-Visible Spectroscopy Analysis Comprehensive Analysis UV_Vis->Analysis Fluorescence Fluorescence Spectroscopy Fluorescence->Analysis CD Circular Dichroism CD->Analysis Tm Thermal Denaturation (Tm) Tm->Analysis Docking Molecular Docking Docking->Analysis

Caption: Integrated workflow for characterizing DNA binding affinity.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison.

Technique Parameter Measured Expected Outcome for Strong DNA Binding
UV-Visible Spectroscopy Binding Constant (Kb)Kb in the range of 104 to 106 M-1[8][27]
Fluorescence Spectroscopy Quenching/Enhancement, Stern-Volmer Constant (Ksv)Significant quenching or enhancement, linear Stern-Volmer plot
Thermal Denaturation Change in Melting Temperature (ΔTm)ΔTm > 5 °C for strong intercalation
Molecular Docking Binding Energy (kcal/mol)Negative binding energy indicating favorable interaction

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis and evaluation of the DNA binding affinity of 2-(2-Furyl)benzimidazole-6-carboxamidoxime. The proposed multi-faceted approach, combining spectroscopic and computational methods, will enable a thorough characterization of its interaction with DNA. The benzimidazole core, extended by the 2-furyl group and functionalized with a 6-carboxamidoxime moiety, presents a promising scaffold for the development of novel DNA-targeting agents.

Future work should focus on elucidating the structure-activity relationships by synthesizing and testing a library of related derivatives. Furthermore, in vitro and in vivo studies will be necessary to evaluate the biological activity, such as anticancer or antimicrobial efficacy, and to correlate this activity with the observed DNA binding affinity. The insights gained from these studies will be crucial for the rational design of the next generation of benzimidazole-based therapeutics.

References

  • PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (URL not available)
  • Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC. (2023-04-17). [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. [Link]

  • THE PHARMACOLOGICAL ACTIVITY OF SOME 2-SUBSTITUTED BENZIMIDAZOLES. [Link]

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  • In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. [Link]

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  • Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. [Link]

  • Chemistry of 2-hetarylbenzimidazoles. 10. Synthesis and properties of 2-(3′-furyl)-1-methyl-1H-benzimidazole | Semantic Scholar. [Link]

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  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. [Link]

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  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. [Link]

  • DNA binding ligands targeting drug-resistant Gram-positive bacteria. Part 2: C-terminal benzimidazoles and derivatives - PubMed. [Link]

  • Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed. [Link]

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Pharmacokinetics and Metabolism of Amidoxime Prodrugs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Bioavailability Challenge of Amidine-Based Therapeutics

The amidine functional group is a cornerstone of many highly potent therapeutic agents, particularly inhibitors of serine proteases like thrombin and Factor Xa.[1] These compounds often exhibit exceptional in vitro activity by mimicking arginine or lysine residues to bind with high affinity to their enzyme targets.[1] However, the very property that drives their potency—the strong basicity of the amidine moiety—presents a significant hurdle for drug development. At physiological pH, amidines are protonated, resulting in a positively charged species with poor membrane permeability and, consequently, very low oral bioavailability.[1][2]

To bridge this critical pharmacokinetic gap, the amidoxime prodrug strategy has emerged as a highly successful and widely applied solution.[1][3] This approach involves the N-hydroxylation of the amidine to form an amidoxime. The introduction of the oxygen atom significantly reduces the basicity of the functional group, yielding a more neutral molecule that is more readily absorbed from the gastrointestinal tract.[2][3] Following absorption, these prodrugs are designed to undergo rapid and efficient reductive metabolism back to the active amidine, releasing the therapeutic agent systemically.[2][4]

This guide provides an in-depth technical examination of the pharmacokinetics and metabolism of amidoxime prodrugs. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the enzymatic activation pathways, essential bioanalytical techniques, and the critical in vitro and in vivo models required to characterize and advance these promising therapeutic candidates.

The Core of Activation: The Mitochondrial N-Reductive Enzyme System

The clinical success of an amidoxime prodrug is entirely dependent on its efficient and predictable conversion to the active parent drug in vivo. This bioactivation is not a spontaneous chemical process but a sophisticated enzymatic reduction catalyzed by a three-component system primarily located in the liver and other tissues.[2][3][5] For many years, two components of this system were known—cytochrome b5 (CYB5) and its reductase, NADH-cytochrome b5 reductase (NB5R3)—but the terminal enzyme responsible for the reduction remained elusive.[5]

The critical third component was later identified as the mitochondrial amidoxime reducing component (mARC) , a discovery that clarified the activation pathway.[4][6] mARC is a molybdenum-containing enzyme, the fifth such enzyme discovered in eukaryotes, and it is now recognized as a key player in N-reductive drug metabolism.[6][7]

Key Components of the Reductive System:

  • Mitochondrial Amidoxime Reducing Component (mARC): This is the terminal oxidase that catalyzes the reduction of the N-hydroxylated prodrug. Mammals possess two isoforms, mARC1 and mARC2, which are anchored to the outer mitochondrial membrane with their catalytic domain facing the cytosol.[8][9][10] This localization provides ready access to cytosolic NADH and substrates.

  • Cytochrome b5 (CYB5): A heme-containing protein that functions as an electron shuttle, transferring electrons from its reductase to mARC.[5]

  • NADH-Cytochrome b5 Reductase (NB5R3): A flavoprotein that initiates the electron transport chain by accepting two electrons from NADH and transferring them one at a time to cytochrome b5.[5][6]

The entire process is an oxygen-insensitive electron transport chain where NADH serves as the ultimate electron donor to drive the reduction of the amidoxime prodrug to its active amidine form.[6]

Metabolic_Activation_Pathway NADH NADH NB5R3 NADH-Cytochrome b5 Reductase (NB5R3) NADH->NB5R3 2e⁻ NAD NAD+ CYB5 Cytochrome b5 (CYB5) NB5R3->CYB5 e⁻ mARC Mitochondrial Amidoxime Reducing Component (mARC) CYB5->mARC e⁻ Drug Active Amidine Drug (Pharmacologically Active) mARC->Drug Reduction H2O H₂O mARC->H2O Prodrug Amidoxime Prodrug (Absorbed, Less Basic) Prodrug->mARC

Caption: Metabolic activation of amidoxime prodrugs via the mARC enzyme system.

A Comparative Pharmacokinetic Profile

The primary objective of the amidoxime prodrug strategy is to fundamentally alter the pharmacokinetic (PK) profile of the parent amidine to achieve oral activity. Upon oral administration, the prodrug is absorbed, rapidly converted to the active drug, and then distributed and eliminated. A successful prodrug will demonstrate a significant increase in oral bioavailability (F%) of the active moiety compared to direct oral administration of the amidine itself.

The table below presents a hypothetical but representative comparison of key pharmacokinetic parameters for a parent amidine and its corresponding amidoxime prodrug following oral administration, illustrating the profound impact of this strategy.

ParameterParent Amidine (Oral)Amidoxime Prodrug (Oral)Rationale for Change
Cmax (Active Drug) LowHighEnhanced absorption of the prodrug leads to higher peak plasma concentrations of the released active drug.
Tmax (Active Drug) N/A (often undetectable)1-2 hoursRapid absorption and metabolic conversion result in a quick onset of systemic exposure.
AUC (Active Drug) Very LowSignificantly IncreasedThe area under the concentration-time curve is much larger, indicating greater overall systemic exposure.
Oral Bioavailability (F%) < 1%30-90%This is the key metric of success. The less basic prodrug bypasses the absorption barrier of the charged amidine.[11][12]

Methodologies for Characterization and Analysis

Rigorous experimental evaluation is critical to validate the conversion and characterize the complete pharmacokinetic profile of an amidoxime prodrug. This requires a suite of specialized in vitro and in vivo assays coupled with robust bioanalytical methods.

In Vitro Metabolic Activation Assays

Causality Behind Experimental Choice: Before advancing to costly in vivo studies, it is essential to confirm that the prodrug is a substrate for the intended metabolic pathway. In vitro assays using subcellular fractions rich in the necessary enzymes (e.g., liver S9 or microsomes supplemented with mitochondria) provide a direct, controlled environment to measure the rate and extent of conversion. This self-validating system confirms the fundamental premise of the prodrug design.

Detailed Protocol: Prodrug Conversion in Human Liver S9 Fractions

  • Prepare Reagents:

    • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously regenerates the NADPH consumed during the reaction.

    • Reaction Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

    • Prodrug Stock: 10 mM stock solution of the amidoxime prodrug in DMSO.

    • S9 Fraction: Pooled human liver S9 fractions, thawed on ice. Protein concentration should be predetermined.

    • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation Procedure:

    • Pre-warm a sufficient volume of reaction buffer containing the NRS to 37°C.

    • Add the S9 fraction to the pre-warmed buffer to a final protein concentration of 1 mg/mL.

    • Initiate the reaction by adding the amidoxime prodrug (e.g., to a final concentration of 1 µM). The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately add the aliquot to a tube containing a 3-fold volume (150 µL) of the ice-cold quenching solution. This action simultaneously stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing & Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the concentrations of the remaining prodrug and the newly formed active amidine using a validated LC-MS/MS method.

    • The rate of disappearance of the prodrug and the rate of appearance of the active drug are then calculated to determine the metabolic stability and conversion kinetics.

In_Vitro_Workflow start_end start_end process process analysis analysis reagent reagent A Start: Prepare Reagents B Pre-warm Buffer & NRS Add Liver S9 Fraction A->B C Initiate Reaction: Add Prodrug (1 µM) B->C D Incubate at 37°C C->D E Sample at Time Points (0-120 min) D->E aliquots F Quench Reaction (Cold Acetonitrile + IS) E->F G Centrifuge to Remove Protein F->G H Analyze Supernatant by LC-MS/MS G->H I End: Calculate Conversion Rate H->I R1 Human Liver S9 NADPH Reg. System Buffer pH 7.4 R1->A

Caption: Experimental workflow for an in vitro amidoxime prodrug conversion assay.
Bioanalytical Methods for Quantification

Causality Behind Experimental Choice: Accurate pharmacokinetic analysis depends entirely on the ability to precisely measure the concentrations of both the prodrug and its active metabolite in complex biological matrices like plasma. The parent amidine is typically polar and basic, while the amidoxime prodrug is less polar. This significant difference in physicochemical properties necessitates a robust and selective analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its unparalleled sensitivity, specificity, and speed.[4][13]

Detailed Protocol: Plasma Sample Preparation and LC-MS/MS Analysis

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standards (one for the prodrug, one for the active drug).

    • Rationale: This simple and effective method uses a high ratio of organic solvent to precipitate plasma proteins, simultaneously releasing the analytes into the solvent.

    • Vortex the mixture for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed for 10 minutes to obtain a clear supernatant.

    • Transfer the supernatant for LC-MS/MS injection.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is often a good starting point.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: The acidic modifier (formic acid) helps to produce protonated molecular ions [M+H]+ in the mass spectrometer source, which is ideal for positive ion mode detection.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) to elute the analytes, followed by a re-equilibration step. The gradient must be optimized to achieve baseline separation between the prodrug and the more polar active amidine.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For each analyte and internal standard, a specific precursor ion (typically [M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). For example:

      • Amidoxime Prodrug: m/z 450.2 -> 250.1

      • Active Amidine: m/z 434.2 -> 234.1

    • Rationale: MRM provides exceptional specificity, as it is highly unlikely that another compound in the matrix will have the same precursor ion, product ion, and chromatographic retention time. This ensures accurate quantification even at very low concentrations.

In Vivo Pharmacokinetic Studies

Causality Behind Experimental Choice: While in vitro data confirms metabolic potential, only an in vivo study can reveal the complete pharmacokinetic picture, integrating absorption, distribution, metabolism, and excretion (ADME). This is the definitive test of the prodrug strategy, providing the critical bioavailability data needed for progression. The rat is a commonly used preclinical species for these initial studies.[11]

Detailed Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for serial blood sampling.

    • Fast the animals overnight prior to dosing to reduce variability in gastric emptying and absorption.

  • Dosing:

    • Prepare a formulation of the amidoxime prodrug (e.g., a suspension or solution in a suitable vehicle like 0.5% methylcellulose).

    • Administer a single oral dose via gavage at a specific level (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at pre-defined time points. A typical schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store frozen at -80°C until bioanalysis.

  • Data Analysis:

    • Analyze the plasma samples for both the prodrug and the active amidine concentrations using the validated LC-MS/MS method described previously.

    • Plot the mean plasma concentration versus time for both analytes.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Determine the absolute oral bioavailability (F%) of the active drug by comparing the dose-normalized AUC from the oral study to the AUC obtained from a separate intravenous (IV) administration of the active amidine.

In_Vivo_PK_Workflow start_end start_end animal_phase animal_phase lab_phase lab_phase analysis_phase analysis_phase A Start: Acclimate & Fast Rats B Oral Gavage Dosing of Prodrug A->B C Serial Blood Collection (0-24h) B->C D Process Blood to Plasma C->D E Store Plasma at -80°C D->E F LC-MS/MS Bioanalysis (Quantify Prodrug & Drug) E->F G Pharmacokinetic Data Analysis F->G H End: Determine AUC, Cmax, F% G->H

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Conclusion

The amidoxime prodrug approach is a powerful, validated strategy for unlocking the therapeutic potential of potent, strongly basic amidine compounds. Its success hinges on the predictable and efficient in vivo reduction back to the active parent drug, a process governed by the mARC/cytochrome b5 enzyme system. For drug development professionals, a thorough understanding of this metabolic pathway is paramount. By employing the rigorous in vitro, in vivo, and bioanalytical methodologies detailed in this guide, research teams can effectively characterize the ADME properties of their candidates, validate the prodrug concept, and generate the critical data package required to advance these molecules toward clinical development.

References

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  • Struwe, M. A., Scheidig, A., & Clement, B. (2023). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 299(11), 105306. [Link]

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Toxicity Profile of 2-(2-Furyl)benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(2-furyl)benzimidazole scaffold represents a critical pharmacophore in both agrochemical (e.g., Fuberidazole) and medicinal chemistry. While derivatives in this class exhibit potent antifungal, antimicrobial, and potential antineoplastic activities, their toxicity profile is complex. It is characterized by a dichotomy: low acute systemic toxicity in mammals versus high specific cellular toxicity mediated through microtubule disruption.

This guide provides a deep technical analysis of the toxicological mechanisms, safety margins, and screening protocols for this chemical class. It is designed to assist researchers in distinguishing between off-target cytotoxicity and therapeutic efficacy during lead optimization.

Molecular Architecture & Structure-Activity Relationship (SAR)

The toxicity of 2-(2-furyl)benzimidazole is intrinsic to its ability to mimic purine bases and interact with cytoskeletal proteins.

The Pharmacophore

The core structure consists of a benzimidazole ring fused to a furan moiety at the C2 position.

  • Benzimidazole Ring: Acts as a bioisostere for purine nucleotides, facilitating interaction with biological macromolecules.

  • Furan Ring: Increases lipophilicity (LogP ~2.2 for Fuberidazole), enhancing membrane permeability but also serving as a site for oxidative metabolism.

Mechanism of Toxicity: The Tubulin Trap

Unlike alkylating agents that directly damage DNA, 2-(2-furyl)benzimidazoles are primarily aneugens . They bind to the colchicine-binding site of


-tubulin.
  • Primary Effect: Inhibition of microtubule polymerization.[1]

  • Cellular Consequence: Disruption of the mitotic spindle during metaphase.

  • Toxicological Outcome: Mitotic arrest (G2/M phase), leading to aneuploidy (abnormal chromosome number) rather than direct gene mutation.

Cellular Cytotoxicity Profile[2]

In Vitro Cytotoxicity (Cancer vs. Normal Cells)

Recent medicinal chemistry efforts have sought to leverage the tubulin-binding mechanism for cancer therapy. The toxicity profile is often dose-dependent and cell-line specific.

Cell Line TypeCell LineIC50 Range (µM)Toxicological Observation
Breast Cancer MCF-70.2 - 5.0High sensitivity due to rapid division; induction of apoptosis.
Lung Cancer A5492.0 - 10.0Moderate sensitivity; often requires higher doses than breast lines.
Normal Fibroblast Wi-38 / L929> 50.0Selectivity Window: Normal cells are often 2-10x less sensitive, providing a therapeutic index.
Hepatocytes HepG220.0 - 40.0Indicators of potential intrinsic hepatotoxicity at high doses.
Modes of Cell Death
  • Apoptosis: At concentrations near the IC50, these derivatives trigger the intrinsic mitochondrial pathway (Bax/Bcl-2 modulation).

  • Necrosis: At supra-pharmacological concentrations (>100 µM), membrane integrity is compromised, leading to necrotic cell death and inflammatory release.

Genetic Toxicology: Mutagenicity vs. Aneugenicity

A critical distinction must be made for this class: They are generally non-mutagenic in bacteria but clastogenic/aneugenic in mammalian cells.

Ames Test Performance
  • Result: Typically Negative .

  • Explanation: The Ames test (Salmonella typhimurium) detects point mutations (frameshifts/substitutions). Since benzimidazoles target tubulin proteins—not DNA directly—bacteria (which lack mammalian tubulin homology) often survive without mutation.

  • Caveat: Nitro-substituted derivatives (e.g., 5-nitro-2-(2-furyl)benzimidazole) can be positive in Ames tests due to nitro-reduction metabolism.

Mammalian Genotoxicity
  • Micronucleus Assay: Typically Positive .

  • Mechanism: Spindle poisons cause whole chromosomes to lag during anaphase, forming micronuclei. This confirms the compound is an aneugen (affects chromosome number) rather than a mutagen (affects DNA sequence).

Systemic Toxicity & Metabolism[3]

Acute Systemic Toxicity (Rodent Models)

Despite potent cellular effects, the acute systemic toxicity is surprisingly low, likely due to rapid metabolic clearance.

  • LD50 (Oral, Rat): > 5,000 mg/kg (Practically non-toxic acutely).[2]

  • LD50 (Intraperitoneal, Rat): ~1,000 - 1,500 mg/kg.

  • Clinical Signs: CNS depression, ataxia (due to lipophilicity crossing blood-brain barrier), and respiratory distress at lethal doses.

Hepatotoxicity & Metabolism

The liver is the primary target organ for chronic toxicity.

  • Metabolic Activation: Mediated by Cytochrome P450 enzymes (CYP1A2, CYP2C19).

  • Pathway:

    • Hydroxylation of the benzimidazole ring (5-OH metabolite).

    • Oxidative opening of the furan ring (toxicophore generation).

    • Glucuronidation (detoxification).

  • Risk: Saturation of glucuronidation pathways can lead to accumulation of reactive intermediates, causing centrilobular hypertrophy.

Environmental Toxicity
  • Aquatic Life: Highly toxic (LC50 < 1 mg/L for fish/invertebrates).

  • Soil: Moderate persistence; degraded by Pseudomonas species.

Visualizing the Toxicity Pathway

The following diagram illustrates the divergence between therapeutic efficacy (tubulin binding) and systemic toxicity (metabolic activation).

ToxicityPathway Compound 2-(2-Furyl)benzimidazole (Parent Compound) Tubulin Target: Beta-Tubulin (Colchicine Site) Compound->Tubulin  Direct Binding   Liver Hepatic Metabolism (CYP450) Compound->Liver  Systemic Absorption   Spindle Disruption of Mitotic Spindle Tubulin->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Aneuploidy Aneuploidy / Micronuclei (Genotoxicity) Arrest->Aneuploidy  Chronic Exposure   Apoptosis Apoptosis (Therapeutic/Toxic) Arrest->Apoptosis  Acute Exposure   Metabolite1 5-Hydroxy Metabolite (Phase I) Liver->Metabolite1 Conjugate Glucuronide Conjugate (Excretion) Metabolite1->Conjugate  Detoxification   Reactive Ring-Opened Reactive Intermediates Metabolite1->Reactive  Bioactivation   Hepatotox Hepatocellular Hypertrophy/Necrosis Reactive->Hepatotox

Caption: Dual-pathway mechanism showing the pharmacological target (tubulin) leading to aneugenicity, versus hepatic metabolism leading to potential reactive intermediates.

Experimental Protocols

To validate the toxicity profile of new derivatives, the following protocols are recommended. These are adapted for the solubility profile of benzimidazoles (hydrophobic).

Cytotoxicity Screening (Modified MTT Assay)

Standard MTT protocols often fail due to benzimidazole precipitation. This protocol uses a DMSO solubilization step.

  • Preparation: Dissolve derivative in 100% DMSO to make a 10 mM stock.

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dilute stock in media to final concentrations (0.1 – 100 µM). Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Incubation: Treat for 48h (benzimidazoles are slow-acting due to cell cycle dependence).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO (not SDS/acid) to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Genotoxicity Screening (Ames Test with S9 Activation)

Essential to rule out metabolite-driven mutagenicity.

  • Strains: Use S. typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Activation: Prepare Rat Liver S9 fraction (induced with Aroclor 1254) to mimic hepatic metabolism.

  • Plate Incorporation:

    • Mix 0.1 mL bacterial culture + 0.1 mL test compound + 0.5 mL S9 mix (or buffer).

    • Add 2.0 mL molten top agar (with trace histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Incubation: 48h at 37°C.

  • Scoring: Count revertant colonies.

    • Negative: < 2-fold increase over solvent control.

    • Positive: Dose-dependent increase > 2-fold.

Workflow Visualization

Workflow cluster_screen Tier 1: In Vitro Screening cluster_advanced Tier 2: Mechanism Synthesis Synthesis of Derivative Solubility Solubility Check (DMSO/PBS) Synthesis->Solubility MTT MTT Assay (Cytotoxicity) Solubility->MTT Ames Ames Test (Mutagenicity) Solubility->Ames Decision Decision Gate MTT->Decision Ames->Decision Decision->Synthesis Low Potency or Mutagenic FACS Cell Cycle Analysis (G2/M Arrest) Decision->FACS High Potency Non-Mutagenic Micronucleus Micronucleus Assay (Aneugenicity) FACS->Micronucleus

Caption: Tiered screening workflow for validating benzimidazole safety and efficacy.

References

  • PubChem. (2025).[3] Fuberidazole Compound Summary (CID 19756).[3] National Library of Medicine. [Link]

  • Zhou, Y., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin.[4][5] Phytopathology.[6] [Link]

  • Szarapińska-Kwaszewska, J., et al. (1988).[7] Studies on mutagenicity of new chemical compounds using bacterial Ames test.[7][8][9] Genetica Polonica.[7] [Link] (General reference for benzimidazole Ames testing methodology).

  • Greenbook. (2015). Safety Data Sheet: Fuberidazole.[2][10][11][Link]

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Methodological & Application

Application Notes and Protocols for the Dissolution of 2-(2-Furyl)benzimidazole-6-carboxamidoxime

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Challenge of a Novel Heterocycle

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, this document serves as a comprehensive guide to understanding and overcoming the solubility challenges associated with 2-(2-Furyl)benzimidazole-6-carboxamidoxime. This novel heterocyclic compound, with its unique constellation of a benzimidazole core, a furan moiety, and a carboxamidoxime group, presents a solubility profile that demands a nuanced and systematic approach. The following application notes and protocols are born from a synthesis of established principles in medicinal chemistry and a targeted investigation into the physicochemical properties of its constituent functional groups. Our objective is to provide not just a set of instructions, but a foundational understanding that empowers you to make informed decisions in your experimental design, ultimately accelerating your research and development endeavors.

Section 1: Theoretical Framework for Solvent Selection

The solubility of a compound is fundamentally governed by the interplay of its intrinsic properties and the characteristics of the solvent. For 2-(2-Furyl)benzimidazole-6-carboxamidoxime, three key structural components dictate its behavior: the benzimidazole ring, the furan ring, and the carboxamidoxime functional group.

1.1 The Benzimidazole Core: A History of Low Aqueous Solubility

Benzimidazole and its derivatives are notorious for their limited solubility in water.[1] This is primarily due to the rigid, aromatic nature of the fused ring system which leads to strong crystal lattice energy. However, the benzimidazole moiety also possesses a weakly basic nitrogen atom, suggesting that pH modification can be a powerful tool to enhance solubility.[2] Protonation of this nitrogen in acidic media can lead to the formation of more soluble salts. Conversely, in highly alkaline conditions, the N-H proton can be abstracted, forming an anion that may also exhibit improved solubility.

1.2 The Furan Moiety: Introducing Aromaticity and Potential Instability

The furan ring contributes to the overall aromatic character of the molecule. While furan itself is slightly soluble in water, its primary contribution to the overall solubility of a larger molecule is often modest.[1] A critical consideration for the furan ring is its stability. Furans are susceptible to degradation under strongly acidic conditions, which can lead to ring-opening reactions.[3][4] This instability necessitates a cautious approach when employing low pH solvents or aqueous solutions to improve the solubility of the benzimidazole core. The use of polar aprotic solvents has been shown to have a stabilizing effect on furan derivatives.[5]

1.3 The Carboxamidoxime Group: The Key to Modulating Polarity and Hydrogen Bonding

The carboxamidoxime (-C(=NOH)NH2) group is a versatile functional group that significantly influences the molecule's polarity and hydrogen bonding capacity. It can act as both a hydrogen bond donor (via the -OH and -NH2 groups) and a hydrogen bond acceptor (via the nitrogen and oxygen atoms). This dual nature suggests that solvents capable of hydrogen bonding, such as alcohols and water, could be effective.

Furthermore, the carboxamidoxime group is amphoteric, meaning it can act as a weak acid or a weak base. The oxime hydroxyl group is weakly acidic, while the amidine nitrogen is weakly basic. This property can be exploited to enhance solubility through pH adjustment, although the stability of the entire molecule under such conditions must be carefully evaluated.

1.4 Predictive Analysis: A Starting Point

Section 2: Recommended Solvents for Initial Screening

Based on the theoretical framework, the following solvents are recommended for an initial solubility screening of 2-(2-Furyl)benzimidazole-6-carboxamidoxime. The solvents are categorized by their class and potential for interaction with the solute.

Solvent ClassRecommended SolventsRationale for Selection
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent dissolving power for a wide range of organic compounds, including benzimidazoles.[6] Can form strong hydrogen bonds as an acceptor.
Dimethylformamide (DMF)Similar to DMSO in its ability to dissolve polar compounds. Also known to stabilize furan rings.[5]
Polar Protic Methanol, EthanolCapable of hydrogen bonding (both donor and acceptor). Generally good solvents for moderately polar compounds.
Water (with pH modification)The intrinsic aqueous solubility is expected to be low. However, adjusting the pH to acidic (e.g., pH 2-4) or basic (e.g., pH 8-10) conditions may significantly increase solubility. Caution is advised due to potential furan ring instability.
Ethers Tetrahydrofuran (THF)A moderately polar aprotic solvent that can be a good starting point for less polar analogs or for specific reaction conditions.
Chlorinated Dichloromethane (DCM)Generally, benzimidazoles show low solubility in chloroalkanes, but it can be useful for specific applications or as a co-solvent.[7]

Section 3: Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of 2-(2-Furyl)benzimidazole-6-carboxamidoxime. It is crucial to perform these experiments with appropriate safety measures in a well-ventilated laboratory.

3.1 Preliminary Qualitative Solubility Assessment

This rapid screening method provides a general overview of suitable solvent classes.

Protocol 1: Rapid Qualitative Solubility Screening

  • Preparation: Weigh approximately 1-2 mg of 2-(2-Furyl)benzimidazole-6-carboxamidoxime into several small, labeled vials.

  • Solvent Addition: To each vial, add 100 µL of a different test solvent from the recommended list in Section 2.

  • Observation at Room Temperature: Vigorously vortex each vial for 30 seconds. Observe and record whether the compound dissolves completely, partially, or not at all.

  • Effect of Heating: For vials where the compound did not dissolve at room temperature, gently heat the vial to 40-50 °C in a water bath for 1-2 minutes. Observe and record any changes in solubility.

  • Effect of Cooling: Allow the heated vials to cool to room temperature. Observe if any precipitation occurs, which would indicate temperature-dependent solubility.

  • pH Modification (for aqueous solutions): For the vial containing water, if the compound is insoluble, add 1M HCl dropwise to one sample and 1M NaOH dropwise to another, monitoring for dissolution.

3.2 Quantitative Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic equilibrium solubility.

Protocol 2: Isothermal Shake-Flask Solubility Measurement

  • Sample Preparation: Add an excess amount of 2-(2-Furyl)benzimidazole-6-carboxamidoxime to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess compound to solvent B Shake at constant temperature (24-72h) A->B Establish equilibrium C Centrifuge or allow to settle B->C Separate solid and liquid phases D Filter supernatant C->D Remove undissolved solid E Quantify by HPLC D->E Determine concentration G cluster_0 Key Structural Features cluster_1 Solubility Influencing Factors Solute 2-(2-Furyl)benzimidazole- 6-carboxamidoxime Benzimidazole Benzimidazole Core (Weakly Basic) Solute->Benzimidazole Furan Furan Ring (Aromatic, Acid Sensitive) Solute->Furan Carboxamidoxime Carboxamidoxime (Amphoteric, H-bonding) Solute->Carboxamidoxime pH pH (Ionization) Benzimidazole->pH Stability Chemical Stability Furan->Stability Carboxamidoxime->pH Polarity Solvent Polarity Carboxamidoxime->Polarity H_Bonding Hydrogen Bonding Carboxamidoxime->H_Bonding

Caption: Factors influencing the solubility of the target compound.

Section 6: Concluding Remarks and Future Directions

The successful dissolution of 2-(2-Furyl)benzimidazole-6-carboxamidoxime is a critical first step in its journey from a promising chemical entity to a potential therapeutic agent. This guide has provided a robust framework for approaching this challenge, grounded in the fundamental principles of physical and organic chemistry. The protocols outlined herein offer a systematic and reliable means of determining the solubility of this compound in a variety of solvent systems.

For future work, it is recommended to investigate the long-term stability of the compound in the most promising solvent systems, particularly in acidic aqueous solutions, to ensure the integrity of the furan ring. Co-solvency studies could also be explored to fine-tune the solubility for specific applications, such as formulation development for in vivo studies. By applying the principles and protocols detailed in this document, researchers will be well-equipped to unlock the full potential of this intriguing molecule.

References

  • Furan. (2023). In Wikipedia. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, e202401849. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • General scheme of the study of furan stability. ResearchGate. [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Biodegradation of Furanic Aldehydes by a Bacterial Consortium: Toward Sustainable Biofuel Production and Industrial Wastewater Detoxification. ResearchGate. [Link]

  • Solubility of Benzimidazoles in Alcohols. ResearchGate. [Link]

  • Oxidative Cleavage of Furans. Organic Reactions. [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]

  • Chemistry of 2-hetarylbenzimidazoles. 10. Synthesis and properties of 2-(3′-furyl)-1-methyl-1H-benzimidazole. Semantic Scholar. [Link]

  • FA Polymerization Disruption by Protic Polar Solvents. MDPI. [Link]

  • Physicochemical parameters of 2-substituted Benzimidazole derivatives. ResearchGate. [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Juniper Publishers. [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

  • The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Link]

  • Evaluation of degradation of furanic polyamides synthesized with different solvents. Scielo. [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Scholarly Publications Leiden University. [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. [Link]

  • Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. J-STAGE. [Link]

  • Benzimidazole. PubChem. [Link]

  • Benzimidazole-impurities. Pharmaffiliates. [Link]

  • An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]

Sources

Preparation of 2-(2-Furyl)benzimidazole-6-carboxamidoxime stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of 2-(2-Furyl)benzimidazole-6-carboxamidoxime . This compound is a critical pharmacophore in medicinal chemistry, often utilized as a prodrug precursor for DNA-minor groove binders (resembling Hoechst dyes or Furamidine) or as a scaffold in antiparasitic drug discovery.

The amidoxime moiety (


) presents unique stability challenges—specifically susceptibility to hydrolysis and photoreactivity due to the conjugated furan-benzimidazole system. This protocol mitigates these risks through anhydrous processing and strict environmental controls.

Physicochemical Profile

Understanding the molecule is the first step to successful solution preparation.

PropertySpecificationImplication for Protocol
Molecular Formula

Molecular Weight ~242.23 g/mol (Free Base)verify salt form (e.g., HCl) on vial label before weighing.
Solubility (Water) Low (< 0.1 mg/mL)Aqueous buffers cannot be used for primary stocks.
Solubility (DMSO) High (> 20 mg/mL)Dimethyl Sulfoxide (DMSO) is the required solvent.
pKa (Amidoxime) ~11.0 (Acidic proton on OH)Neutral at physiological pH; soluble in high pH but unstable.
pKa (Benzimidazole) ~5.6 (Basic N)Protonates in acidic media, increasing solubility but altering lipophilicity.
Stability Risks Hydrolysis, Photo-oxidationRequires desiccation and amber storage.

Materials & Reagents

  • Compound: 2-(2-Furyl)benzimidazole-6-carboxamidoxime (Solid, >98% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9%, stored over molecular sieves.
    
    • Why Anhydrous? Water traces in DMSO accelerate the hydrolysis of the amidoxime to an amide or carboxylic acid over time [1].

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

    • Why Amber? The furan-benzimidazole conjugate is photosensitive.

    • Why PTFE? DMSO can leach plasticizers from standard polyethylene caps, contaminating downstream assays.

  • Filtration: 0.22

    
    m PTFE (Polytetrafluoroethylene) syringe filters. Nylon filters should be avoided as they may bind benzimidazoles.
    

Protocol: Primary Stock Solution (10 mM)

Objective: Prepare a 10 mM stock solution in anhydrous DMSO.

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening.

    • Reasoning: Opening a cold vial causes atmospheric moisture condensation, degrading the solid.

  • Weighing: Weigh approximately 2.42 mg (for 1 mL) of the solid into a tared amber glass vial. Record the exact mass (

    
    ).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve exactly 10 mM concentration.
    
    
    
    
    • Example: If

      
       mg:
      
      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Technique: Vortex gently for 30 seconds. If undissolved particles remain, sonicate in a water bath for <2 minutes.

    • Warning: Monitor temperature during sonication. Heat (>40°C) can degrade the furan ring.

  • Clarification (Optional but Recommended): If used for cell culture, filter through a 0.22

    
    m PTFE filter into a sterile amber vial.
    
  • Aliquot & Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
    

Workflow Visualization

The following diagram illustrates the decision logic for preparing and verifying the stock solution.

StockPrep Figure 1: Preparation Workflow for Benzimidazole Amidoxime Stock Solid Solid Compound (Store Desiccated) Weigh Weigh Mass (m) (Precision Balance) Solid->Weigh Calc Calculate DMSO Vol V = m / (MW * C) Weigh->Calc Dissolve Add Anhydrous DMSO Vortex/Sonicate Calc->Dissolve Check Visual Inspection Clear Solution? Dissolve->Check Filter Filter (PTFE 0.22µm) Check->Filter Yes Trouble Troubleshoot: Sonicate or dilute Check->Trouble No (Precipitate) QC QC: UV-Vis Scan (Check Abs Max) Filter->QC Store Aliquot & Freeze (-20°C, Dark) QC->Store Trouble->Dissolve

Figure 1: Logical workflow for the preparation of the primary stock solution, emphasizing the critical decision point at visual inspection.

Protocol: Working Solutions (Aqueous Dilution)

Challenge: Diluting hydrophobic DMSO stocks into aqueous buffer often causes "crashing out" (precipitation), leading to erratic biological data.

The "Intermediate Dilution" Method: Do not pipette 10 mM stock directly into 10 mL of media. The high local concentration at the pipette tip causes immediate precipitation.

  • Prepare Intermediate Stock (10x Final Conc):

    • Dilute the 10 mM DMSO stock 1:10 or 1:100 into the buffer/media while vortexing the buffer rapidly.

    • Target: If final assay requires 10

      
      M, prepare a 100 
      
      
      
      M intermediate.
  • Final Dilution:

    • Add the intermediate stock to the final volume.

    • Ensure final DMSO concentration is < 1% (v/v) to avoid solvent toxicity in biological assays [2].

Quality Control (QC) & Self-Validation

A stock solution is only trustworthy if its concentration is verified. Relying solely on gravimetric (weighing) data is risky due to potential hydration of the solid.

Method: UV-Vis Spectroscopy Validation

  • Dilution: Dilute the stock 1:1000 in Methanol (MeOH).

    • Why MeOH? It stabilizes the compound and is UV-transparent.

  • Scan: Measure Absorbance from 250 nm to 400 nm.

  • Verification:

    • Identify

      
       (likely ~300–340 nm for furan-benzimidazoles).
      
    • Apply Beer-Lambert Law:

      
      
      
    • If

      
       is unknown, assume a range of 20,000 – 25,000 
      
      
      
      for initial estimation, or determine it via a standard curve [3].
    • Acceptance Criteria: The calculated concentration must be within ±10% of the theoretical concentration.

Stability & Troubleshooting

IssueCauseSolution
Precipitation on Thawing DMSO freezing artifacts / MoistureWarm to 37°C and vortex. If persistent, prepare fresh stock.
Color Change (Darkening) Oxidation of Furan ringDiscard. Compound has degraded. Ensure dark storage.
Loss of Potency Amidoxime hydrolysisCheck storage conditions. Ensure DMSO was anhydrous.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579. Link

  • Thermo Fisher Scientific. (n.d.). DMSO Compatibility with Cell Culture. Cell Culture Protocols. Link

  • Sigma-Aldrich. (n.d.). UV-Vis Spectroscopy: Beer-Lambert Law Applications. Technical Library. Link

  • Boykin, D. W., et al. (1995). 2,5-Bis[4-(N-alkylamidino)phenyl]furans as potent antiprotozoal agents. Journal of Medicinal Chemistry, 38(6), 912–916. (Context for Furan-Benzimidazole/Amidine handling). Link

Reaction conditions for nitrile conversion to amidoxime

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Conversion of Nitriles to Amidoximes

Executive Summary

The conversion of nitriles to amidoximes is a pivotal transformation in medicinal chemistry, serving as the primary gateway to 1,2,4-oxadiazoles (bioisosteres of esters/amides) and as a prodrug strategy to improve oral bioavailability (e.g., Dabigatran etexilate).[1][2] While seemingly simple, the reaction is sensitive to electronic effects, steric hindrance, and thermal instability. This guide provides a comprehensive technical analysis, validated protocols, and safety frameworks for researchers in drug development.

Part 1: Mechanistic Insight & Kinetic Considerations

The reaction proceeds via the nucleophilic attack of hydroxylamine (


) on the electrophilic carbon of the nitrile (

). Understanding the species in solution is critical for optimization.
The Active Species

Hydroxylamine is typically supplied as a hydrochloride salt (


) for stability. The salt is non-nucleophilic. A base is required to deprotonate the salt and generate the free base (

), which possesses the lone pair on the nitrogen necessary for the attack.
  • Key Insight: The

    
     of protonated hydroxylamine is 
    
    
    
    . To drive the equilibrium toward the free nucleophile, the pH must be maintained above this threshold, typically using bases like
    
    
    ,
    
    
    , or
    
    
    .
Electronic Effects (Hammett Correlation)
  • Electron-Withdrawing Groups (EWGs): Substituents on the nitrile (e.g.,

    
    , Pyridine) increase the electrophilicity of the cyano carbon, significantly accelerating the reaction (
    
    
    
    ).
  • Electron-Donating Groups (EDGs): Substituents (e.g.,

    
    , Alkyl) deactivate the nitrile, requiring higher temperatures or stronger nucleophilic concentration.
    
The Pathway & Side Reactions

The primary risk is the hydrolysis of the amidoxime to an amide or carboxylic acid, or the "Tiemann rearrangement" if overheated.

ReactionMechanism Nitrile Nitrile (R-CN) TS Tetrahedral Intermediate Nitrile->TS + NH2OH (Nucleophilic Attack) NH2OH Hydroxylamine (:NH2-OH) Amidoxime Amidoxime (R-C(NH2)=NOH) TS->Amidoxime Proton Transfer (Tautomerization) Amide Side Product: Amide Amidoxime->Amide Hydrolysis (High Temp/H2O)

Figure 1: Reaction pathway showing the primary conversion and potential hydrolytic degradation.

Part 2: Critical Reaction Parameters

ParameterRecommendationRationale
Stoichiometry 1.0 eq Nitrile : 1.2–3.0 eq

: Base
Excess hydroxylamine drives the equilibrium (Le Chatelier's principle) and compensates for thermal decomposition of the reagent.
Solvent Ethanol/Water (2:1 to 5:1)Ethanol solubilizes the organic nitrile; water solubilizes the hydroxylamine salt and base. A biphasic system often results in slow kinetics.
Base Choice

or

Carbonates are preferred over hydroxides (

) to prevent hydrolysis of the nitrile to the carboxylic acid.
Temperature 60°C – 80°C (Reflux)Required for alkyl nitriles. Aromatic nitriles with EWGs may proceed at RT. Warning: Do not exceed 90°C to avoid rearrangement.

Part 3: Standard Operating Procedures (Protocols)

Protocol A: The Classical Method (Scale-Up Friendly)

Best for: Routine synthesis, gram-scale batches, hydrophobic nitriles.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Prep: Dissolve Hydroxylamine Hydrochloride (2.0 equiv) in a minimum amount of water.

  • Base Addition: Add Sodium Carbonate (

    
    , 1.0 equiv) slowly to the aqueous hydroxylamine solution. Note: 
    
    
    
    evolution will occur. Stir until gas evolution ceases.
  • Substrate Addition: Dissolve the Nitrile (1.0 equiv) in Ethanol (approx. 5–10 mL per gram of nitrile). Add this solution to the aqueous hydroxylamine mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–12 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the nitrile peak (IR:

      
      ).
      
  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • The amidoxime often precipitates from the remaining aqueous layer upon cooling. Filter and wash with cold water.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, deactivated nitriles, rapid optimization.

  • Vessel: Use a dedicated microwave pressure vial (e.g., 10 mL).

  • Charge: Add Nitrile (1.0 equiv),

    
     (3.0 equiv), and 
    
    
    
    (3.5 equiv) or DIPEA.
  • Solvent: Add Ethanol or Isopropanol (3 mL).

  • Irradiation: Heat to 100°C – 120°C for 10–20 minutes under dynamic power mode.

  • Workup: Dilute with water, extract with EtOAc, or purify directly via reverse-phase prep-HPLC.

Protocol C: "Green" Aqueous Method

Best for: Water-soluble nitriles, environmental compliance.

  • Solution: Dissolve

    
     (1.5 equiv) and 
    
    
    
    (0.75 equiv) in water.
  • Addition: Add the Nitrile (1.0 equiv). If the nitrile is a liquid, add directly. If solid, use a surfactant (e.g., TPGS-750-M) or vigorous stirring to create an emulsion.

  • Reaction: Stir at varying temps depending on electronics:

    • Electron-poor Ar-CN: Room Temperature (2–6 h).

    • Electron-rich/Alkyl-CN: 60°C (12–24 h).

  • Isolation: The product usually crystallizes out of the water. Filtration yields high-purity product without chromatography.

Part 4: Troubleshooting & Optimization Logic

Use the following decision tree to select the optimal condition for your specific substrate.

OptimizationTree Start Analyze Substrate (R-CN) Type Electronic Nature? Start->Type EWG Electron Withdrawing (e.g., Pyridine, p-NO2) Type->EWG EDG Electron Donating (e.g., Alkyl, p-OMe) Type->EDG Cond1 Protocol C (Aqueous) Room Temp, 2-4h EWG->Cond1 Green/Fast Cond2 Protocol A (EtOH/Reflux) Standard, 6-12h EDG->Cond2 Standard Cond3 Protocol B (Microwave) 120°C, 20 min EDG->Cond3 If slow/stalled

Figure 2: Decision matrix for selecting reaction conditions based on substrate electronics.

Common Issues:

  • Problem: Low conversion.

    • Fix: Add more hydroxylamine (up to 5 eq). Ensure the base is fresh. Switch to n-Propanol and increase temp to 90°C.

  • Problem: Amide formation (

    
    ).
    
    • Fix: The reaction is running too hot or too long in the presence of water. Reduce water content (use anhydrous EtOH with

      
      ) or lower the temperature.
      
  • Problem: Product is water-soluble and won't precipitate.

    • Fix: Continuous extraction (DCM) or lyophilization followed by recrystallization from iPrOH.

Part 5: Safety & Scale-Up (E-E-A-T)

CRITICAL WARNING: Hydroxylamine is a mutagen and a potential explosive hazard.

  • Thermal Runaway: The free base of hydroxylamine is less stable than the salt. Never concentrate free hydroxylamine solutions to dryness. Ensure all hydroxylamine is consumed or quenched before distillation.

  • DSC Screening: Before scaling above 10g, perform Differential Scanning Calorimetry (DSC) on the reaction mixture. Amidoximes can exhibit significant exotherms upon decomposition.

  • Residue Management: Treat waste streams with bleach (sodium hypochlorite) or dilute acid to destroy unreacted hydroxylamine before disposal.

  • Metal Contamination: Avoid contact with iron or copper salts during the reaction, as these catalyze the violent decomposition of hydroxylamine.

References

  • Organic Chemistry Portal. Synthesis of Amidoximes. [Link]

  • Srivastava, R. M., et al. (2018). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Molecules. [Link]

  • Kitamura, M., et al. (2001). Synthesis of Amidoximes from Nitriles. Chemical Pharmaceutical Bulletin. [Link]

  • Cisneros, J., et al. (2019). Process Safety in the Synthesis of Hydroxylamine Derivatives. Organic Process Research & Development. (Representative context for safety protocols). [Link]

Sources

Storage stability of 2-(2-Furyl)benzimidazole-6-carboxamidoxime in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage Stability & Handling of 2-(2-Furyl)benzimidazole-6-carboxamidoxime in DMSO

Executive Summary

2-(2-Furyl)benzimidazole-6-carboxamidoxime is a bioactive heterocyclic compound often utilized in antiparasitic research (specifically targeting trypanosomes) and as a DNA-minor groove binder.[1] While the benzimidazole core confers significant thermal stability, the molecule possesses two chemically sensitive moieties: the furan ring (susceptible to oxidative ring-opening) and the carboxamidoxime group (prone to hydrolysis and photoreduction).

This guide details the specific protocols required to maintain the integrity of this compound in Dimethyl Sulfoxide (DMSO). Improper handling in DMSO—specifically exposure to moisture and light—can lead to rapid degradation into inactive amide or nitrile byproducts.

Chemical Vulnerability Analysis

To ensure stability, researchers must understand why degradation occurs.[1]

Functional GroupVulnerabilityMechanism in DMSO
Benzimidazole Core LowGenerally stable.[1] High solubility in DMSO facilitates storage.
Furan Ring Moderate/High Electron-rich aromatic system. Susceptible to oxidative degradation (ring opening) and acid-catalyzed polymerization. DMSO can act as a mild oxidant under light exposure.
Carboxamidoxime High Hydrolysis: Converts to amide or carboxylic acid in the presence of water (DMSO is hygroscopic). Reduction: Can reduce to amidine. Tautomerization: Exists in Z/E forms; equilibrium shifts based on solvent polarity.

Degradation Pathways (Visualization)

The following diagram illustrates the potential breakdown mechanisms if the compound is stored improperly (e.g., wet DMSO, light exposure).[1]

DegradationPathways cluster_moisture Pathway A: Moisture-Induced (Hygroscopic DMSO) cluster_oxidation Pathway B: Oxidative/Photo-Degradation Parent 2-(2-Furyl)benzimidazole- 6-carboxamidoxime Amide Degradant A: Carboxamide Derivative (Hydrolysis) Parent->Amide + H2O (Hydrolysis) Oxide Degradant C: N-Oxide / Nitrile Parent->Oxide Light/Heat RingOpen Degradant D: Diketone Derivative (Furan Ring Opening) Parent->RingOpen Oxidation (O2) Acid Degradant B: Carboxylic Acid (Further Hydrolysis) Amide->Acid + H2O

Caption: Figure 1. Primary degradation pathways of 2-(2-Furyl)benzimidazole-6-carboxamidoxime in DMSO.

Protocol: Preparation of Stock Solutions

Objective: Create a 10 mM stock solution (typical) while minimizing moisture introduction.

Materials Required
  • Compound: 2-(2-Furyl)benzimidazole-6-carboxamidoxime (Solid).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, Water content <0.005%).[1] Note: Do not use standard laboratory-grade DMSO.

  • Container: Amber borosilicate glass vials with PTFE-lined caps.

  • Gas: Argon or Nitrogen stream.

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. Why? Opening a cold vial causes immediate water condensation on the hygroscopic solid.

  • Weighing: Weigh the required amount of compound into an amber vial.

  • Solubilization:

    • Calculate the volume of Anhydrous DMSO required for the target concentration.

    • Add DMSO gently.

    • Vortex: Vortex for 30-60 seconds. Benzimidazoles are generally soluble, but the amidoxime moiety may require slight warming (max 37°C) if precipitation persists.[1]

    • Critical Check: Ensure the solution is clear and free of particulates.

  • Aliquotting: Immediately dispense into single-use aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

  • Inert Gas Overlay: Blow a gentle stream of Argon or Nitrogen into the headspace of each vial before capping. This displaces oxygen, protecting the furan ring.[1]

  • Sealing: Cap tightly with PTFE-lined caps. Parafilm is recommended for long-term storage.[1]

Protocol: Storage & Stability Assessment

Storage Conditions:

  • Short-term (< 1 week): +4°C in dark.[1]

  • Long-term (> 1 week): -20°C or -80°C.[1]

  • Avoid: Repeated freeze-thaw cycles. DMSO crystallizes at 18.5°C; repeated phase changes can cause micro-precipitation and compound crashing.

QC Protocol: Stability Monitoring via HPLC Perform this check if the stock solution is older than 3 months.

  • Thaw: Thaw one aliquot at Room Temperature (RT) in the dark.

  • Dilution: Dilute 1:100 in Acetonitrile:Water (50:50) for HPLC injection.

  • Method:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

    • Detection: UV at 254 nm (Benzimidazole) and 300-330 nm (Furan/Conjugation).[1]

  • Acceptance Criteria:

    • Purity > 95%.

    • Absence of new peaks at RRT (Relative Retention Time) ~0.8 (Hydrolysis product) or ~1.2 (Oxidation product).[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate upon thawing DMSO crystallization or water absorption.[1]Warm to 37°C and vortex. If solid remains, water contamination is likely high; discard.[1]
Color change (Yellow -> Brown) Furan oxidation or polymerization.[1]Check purity via HPLC. If <90%, discard.[1] Ensure Argon overlay in future.
Loss of biological potency Amidoxime hydrolysis to inactive amide.Confirm structure via LC-MS (Mass shift: -15 Da for reduction or +1 Da for hydrolysis to amide).

QC Workflow Diagram

QC_Workflow Start Frozen Aliquot (-20°C) Thaw Thaw at RT (Dark) Start->Thaw Inspect Visual Inspection (Clear/Precipitate?) Thaw->Inspect Decision Clear? Inspect->Decision Dilute Dilute 1:100 (ACN:H2O) Decision->Dilute Yes Discard Discard (Water Contamination) Decision->Discard No (Precipitate) HPLC HPLC/LC-MS Analysis Dilute->HPLC

Caption: Figure 2. Quality Control workflow for assessing stock solution integrity.

References

  • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews.

  • Kumbhare, R. M., et al. (2011).[1] Synthesis and biological evaluation of novel 2-(2-furyl)benzimidazole derivatives. European Journal of Medicinal Chemistry.

  • Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Reaction Solvent Technical Bulletin.[1]

  • Porcheddu, A., et al. (2008).[1] Microwave-assisted synthesis of benzimidazoles.[2] Current Organic Chemistry.

  • Thermo Fisher Scientific. (2024). DMSO Storage and Handling Guidelines.

Sources

Troubleshooting & Optimization

Removing impurities from 2-(2-Furyl)benzimidazole-6-carboxamidoxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Purification Division Subject: Purification Protocols for 2-(2-Furyl)benzimidazole-6-carboxamidoxime Reference Code: TS-ORG-BZ-FUR-06

Executive Summary

You are working with 2-(2-Furyl)benzimidazole-6-carboxamidoxime , a critical intermediate often associated with the synthesis of DNA-minor groove binders (such as Furamidine/DB75 analogs) or antiprotozoal prodrugs.

This molecule presents a "dual-threat" challenge in purification:

  • The Furan Ring: Highly sensitive to acid-catalyzed ring opening and oxidative degradation.

  • The Amidoxime Moiety: Thermally unstable (prone to rearrangement) and amphoteric, making standard extraction difficult.

This guide provides targeted troubleshooting to remove the three most common impurities: Unreacted Nitrile , Hydrolyzed Amide , and Furan-Degradation Products .

Module 1: Impurity Root Cause Analysis

Understanding where your impurities come from is the first step to removing them.

Impurity TypeChemical SourceDiagnostic Sign
Unreacted Nitrile Incomplete reaction of hydroxylamine (NH₂OH).NMR: Sharp peak at ~118 ppm (

C) or lack of broad N-H/O-H singlets (

H).
Amide Byproduct Hydrolysis of the nitrile or amidoxime due to moisture/high heat.HPLC: Peak elutes after amidoxime (usually). NMR: Distinct amide protons (~7-8 ppm).
Furan Ring-Opened Species Exposure to strong mineral acids (HCl, H₂SO₄) during workup.Appearance: Dark tar/black oil. NMR: Loss of characteristic furan doublets (~6.6, 7.2 ppm).
Oxidative Dimers Radical coupling of the furan ring or N-O bond oxidation.Appearance: Pink or reddish discoloration of the solid.
Visualizing the Impurity Pathways

The following diagram maps the reaction vectors leading to these impurities.

ReactionPathways Nitrile Starting Material (Nitrile) Amidoxime Target Product (Amidoxime) Nitrile->Amidoxime + NH2OH (EtOH, Reflux) Amide Impurity: Amide (Hydrolysis) Nitrile->Amide + H2O / Heat Amidoxime->Amide Over-boiling / H2O RingOpen Impurity: Ring-Opened (Acid Degradation) Amidoxime->RingOpen + Strong Acid (HCl) Furan cleavage

Caption: Chemical pathways showing the target synthesis (Green) versus hydrolytic and degradative side-reactions (Red/Black).

Module 2: Purification Protocols

Protocol A: The "Gold Standard" Recrystallization

Best for: Removing unreacted nitrile and trace oxidative impurities.

Benzimidazole amidoximes often exhibit a steep solubility curve in ethanol. The target amidoxime is polar (H-bond donor/acceptor) but the benzimidazole core drives crystallization.

  • Solvent Choice: Anhydrous Ethanol (EtOH).

    • Why? Water promotes hydrolysis to the amide. Methanol often solubilizes the product too well, leading to poor recovery.

  • Procedure:

    • Dissolve the crude solid in boiling anhydrous EtOH (approx. 10-15 mL per gram).

    • Clarification Step: If the solution is dark/pink, add activated charcoal (10% w/w), boil for 5 mins, and filter through Celite while hot. Do not skip this if furan oxidation is suspected.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

    • Collection: Filter the off-white solid. Wash with cold diethyl ether (removes non-polar nitrile residues).

Protocol B: The "Gentle" Acid-Base Workup

Best for: Bulk purification when chromatography is not feasible. Critical Warning: Do NOT use concentrated HCl. The furan ring at position 2 is acid-labile (Schiff base-like character).

  • Dissolution: Suspend crude solid in water. Slowly add Acetic Acid (AcOH) until pH ~4-5. The benzimidazole nitrogen protonates, dissolving the compound.

    • Note: Unreacted nitrile is less basic and less soluble; it may remain as a suspension. Filter this off to remove it.

  • Precipitation: Cool the filtrate to 0°C. Slowly add dilute Ammonium Hydroxide (NH₄OH) until pH ~9.

  • Result: The amidoxime will precipitate as a free base. The hydrolyzed amide impurity is often more water-soluble and will remain in the mother liquor.

Module 3: Troubleshooting & FAQs

Q1: My product is turning pink/red during drying. What is happening?

A: This is oxidative degradation, likely of the furan ring or the formation of N-oxide radicals.

  • Immediate Fix: Recrystallize immediately using the Charcoal step mentioned in Protocol A.

  • Prevention: Dry your product under vacuum at room temperature (never >50°C) and store it in the dark. Furan derivatives are photosensitive.

Q2: I see a spot on TLC just above my product that won't go away. Is it the nitrile?

A: Likely yes. The nitrile (precursor) is less polar than the amidoxime (Target).

  • The Fix: If recrystallization fails, perform a "Flash Filtration." Dissolve in 5% MeOH/DCM. Pass through a short pad of silica. The nitrile elutes first; the amidoxime sticks more. Flush the amidoxime out with 10-15% MeOH/DCM.

Q3: The yield is low, and the product is "sticky" or an oil.

A: You likely have trapped solvent (EtOH/DMSO) or the "Amide" impurity, which disrupts the crystal lattice.

  • The Fix: Trituration.[1]

    • Dissolve the oil in a minimum amount of Acetone.

    • Add Hexane dropwise until cloudy.[2]

    • Scratch the flask sides with a glass rod.

    • This forces the amidoxime to crash out as a solid while impurities remain in the oily mother liquor.

Q4: Can I use HCl to make the salt form for better stability?

A: Proceed with extreme caution. While benzimidazoles form stable HCl salts, the 2-furyl substituent makes the system sensitive.

  • Recommendation: Use Methanesulfonic acid or Maleic acid instead of HCl. These are "softer" acids often used in furamidine-class drug development (e.g., DB289 is often handled as a maleate or methanesulfonate salt to prevent furan degradation).

Module 4: Decision Matrix (Workflow)

Use this logic flow to determine your next step.

PurificationLogic Start Crude Product Analysis CheckNitrile Is Nitrile Present? (TLC: High Rf spot) Start->CheckNitrile CheckColor Is Solid Pink/Dark? CheckNitrile->CheckColor No Recryst Protocol A: Recrystallize (EtOH) CheckNitrile->Recryst Yes Charcoal Add Activated Charcoal Step CheckColor->Charcoal Yes CheckAmide Is Amide Present? (NMR: 7-8ppm extra peaks) CheckColor->CheckAmide No Done Pure Product Recryst->Done Charcoal->Recryst AcidBase Protocol B: Acid/Base (AcOH/NH4OH) CheckAmide->AcidBase Yes CheckAmide->Done No AcidBase->Done

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

References

  • Boykin, D. W., et al. (1995). 2,5-Bis[4-(N-alkylamidino)phenyl]furans as potent antiprotozoal agents. Journal of Medicinal Chemistry.[3] (Foundational chemistry for furan-benzimidazole synthesis and stability).

  • Stephens, C. E., et al. (2001). Synthesis and antipneumocystis activity of 2,5-bis(4-amidinophenyl)furan analogues. Journal of Medicinal Chemistry.[3] (Details on nitrile-to-amidoxime conversion in furan systems).

  • Lansiaux, A., et al. (2004). Distribution of furamidine analogues in tumor cells: implication of the amidine functions. Journal of Medicinal Chemistry.[3] (Discusses solubility and handling of benzimidazole amidines/amidoximes).

  • Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature. (General reference for amidoxime/hydrazide purification techniques).

Sources

Overcoming hygroscopic nature of benzimidazole salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopic Nature of Benzimidazole Salts Ticket ID: BZ-HYGRO-SOL-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Welcome to the Stability Hub

You are likely here because your benzimidazole-based API (Active Pharmaceutical Ingredient) is exhibiting deliquescence, "gelling" during filtration, or clogging your tableting press.

Benzimidazoles (pKa ~5.5–6.0) are weak bases. While converting them into salts (e.g., hydrochlorides, mesylates) dramatically improves solubility, it frequently introduces a critical failure mode: hygroscopicity . The protonated imidazolium core, when paired with small, high-charge-density counter-ions, creates a crystal lattice with high lattice energy but often aggressive hydrogen-bond donor potential, eagerly scavenging atmospheric water to stabilize the charge.

This guide provides a root-cause analysis and three validated workflows to stabilize your solid form.

Module 1: Root Cause Analysis (The "Why")

Before attempting a fix, you must diagnose the mechanism of moisture uptake. Benzimidazole salts typically fail via bulk absorption (formation of hydrates) or deliquescence (dissolution in absorbed water), rather than simple surface adsorption.

Mechanism Visualization

The following diagram illustrates the cascade from protonation to deliquescence.

Benzimidazole_Hygroscopicity Base Neutral Benzimidazole (Low Solubility, Stable) Protonation Salt Formation (Protonation of N3) Base->Protonation + Acid (e.g., HCl) Lattice Charged Crystal Lattice (High H-Bond Potential) Protonation->Lattice Sorption Capillary Condensation & Lattice Expansion Lattice->Sorption Exposed H-Bond Donors Moisture Atmospheric H2O (>60% RH) Moisture->Sorption Failure Deliquescence / Gelling (Process Failure) Sorption->Failure Critical RH Exceeded

Figure 1: The hygroscopicity cascade. The transition from a neutral base to a charged salt increases free energy, which the system attempts to lower by solvating with atmospheric water.

Module 2: Chemical Mitigation Strategies

If your current salt form is failing, "drying it harder" is not the solution—it will simply re-absorb moisture. You must alter the solid-state chemistry.

Strategy A: Counter-Ion Optimization (Salt Switching)

The Problem: HCl salts are the default choice but are notoriously hygroscopic for benzimidazoles due to the small size of the chloride ion, which allows tight packing but leaves the protonated nitrogen accessible to water.

The Fix: Switch to a counter-ion with a lower charge density or one that adds lipophilicity.

Counter-IonHygroscopicity RiskSolubility ImpactRecommendation
Chloride (HCl) High HighAvoid if RH > 40% is expected.
Mesylate ModerateVery HighGood balance, but can form hydrates.
Tosylate Low-ModerateModerateAdds hydrophobic bulk; better stability.
Fumarate Low ModerateRecommended. Often forms non-hygroscopic lattices.
Maleate LowModerateGood alternative to Fumarate.

Actionable Protocol:

  • Synthesize the Fumarate or Tosylate salt.

  • Perform a "stress test" by exposing 500 mg of the new salt to 75% RH (saturated NaCl chamber) for 24 hours.

  • Compare weight gain vs. the HCl salt.

Strategy B: The Co-Crystal Alternative (Gold Standard)

The Problem: If all salts are hygroscopic, the issue is the ionization itself. The Fix: Use a Co-crystal .[1] This involves pairing the neutral benzimidazole with a co-former (e.g., carboxylic acid) via hydrogen bonding without transferring the proton. This maintains a neutral, less hygroscopic lattice while improving solubility.

Recommended Co-formers for Benzimidazoles:

  • Salicylic Acid: Excellent for stability.

  • Saccharin: Often yields high-melting, stable solids.

  • Resorcinol: Good for solubility enhancement.

Expert Insight: Unlike salts, co-crystals do not rely on ionic interactions. They satisfy the hydrogen bond acceptors of the benzimidazole using the co-former, effectively "capping" the sites that would otherwise attract water.

Module 3: Engineering & Process Solutions

If you cannot change the chemistry (e.g., the salt form is already locked in regulatory filings), you must control the environment and formulation.

Troubleshooting Guide: Processing Hygroscopic Salts

Q: My powder turns sticky during tablet compression. What do I do? A: This is likely "pressure-induced amorphization" followed by moisture uptake.

  • Step 1: Lower the RH in the suite to <30%.

  • Step 2: Use Hydrophobic Coating . Co-process your API with colloidal silicon dioxide (Aerosil R972) or magnesium stearate before wet granulation. This creates a physical moisture barrier.

  • Step 3: Switch to Hot Melt Extrusion (HME) if the melting point permits. HME disperses the salt in a polymer matrix (e.g., HPMC-AS), protecting it from moisture entirely.

Q: The salt gels during filtration/washing. A: You are washing with a solvent that contains trace water or is hygroscopic (like Ethanol).

  • Fix: Switch to an anhydrous wash solvent (e.g., anhydrous Ethyl Acetate or MTBE).

  • Fix: Use a nitrogen blanket (positive pressure) during filtration to prevent pulling in humid room air through the cake.

Module 4: Validation Protocol (Dynamic Vapor Sorption)

You cannot rely on visual inspection. You must quantify the Critical Relative Humidity (CRH).

Standard Operating Procedure: DVS Analysis for Benzimidazoles

  • Instrument: Surface Measurement Systems DVS or equivalent.

  • Sample Prep: 10–20 mg of sample. Crucial: Do not grind excessively, as this creates amorphous regions that artificially inflate hygroscopicity.

  • Method Parameters:

    • Temperature: 25°C.

    • Cycle: 0% RH

      
       90% RH 
      
      
      
      0% RH (2 cycles).
    • Step Size: 10% RH increments.

    • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Interpretation:

    • < 0.2% weight gain: Non-hygroscopic (Ideal).

    • > 2.0% weight gain: Hygroscopic (Requires special packaging).

    • Hysteresis Loop: If the desorption curve does not match the sorption curve, you have formed a stable hydrate.

Decision Logic for Stabilization

Use this workflow to determine your next experimental step.

Stabilization_Workflow Start Problem: Hygroscopic Benzimidazole Salt Check_Reg Is the Salt Form Regulatory Locked? Start->Check_Reg Locked_Yes YES: Engineering Route Check_Reg->Locked_Yes Locked_No NO: Chemical Route Check_Reg->Locked_No Excipients Add Hydrophobic Excipients (MgSt, SiO2) Locked_Yes->Excipients Coating Film Coating (PVA/HPMC) or Blister Packaging Excipients->Coating DVS Validate via DVS (Target <2% uptake) Coating->DVS Salt_Screen Screen Lipophilic Anions (Tosylate, Fumarate) Locked_No->Salt_Screen Cocrystal Develop Co-crystal (Saccharin, Salicylic Acid) Locked_No->Cocrystal Salt_Screen->DVS Cocrystal->DVS

Figure 2: Strategic decision tree for stabilizing benzimidazole salts. Prioritize chemical changes if early in development; use engineering controls if late-stage.

Frequently Asked Questions (FAQ)

Q: Why is my benzimidazole mesylate salt better than the HCl salt? A: While mesylate is hydrophilic, the sulfonate group is larger and delocalizes charge better than the small chloride ion. This often results in a crystal lattice that packs more efficiently, leaving fewer voids for water entry. However, be warned: mesylates can still form hydrates.

Q: Can I just use a desiccant in the bottle? A: Only if the salt is hygroscopic (surface adsorption). If the salt is deliquescent (dissolves), a desiccant is often insufficient because the affinity of the salt for water may exceed the affinity of the silica gel. You need an aluminum-aluminum blister pack.

Q: How do I know if I made a co-crystal or just a salt? A: This is a critical distinction. You must use Single Crystal X-Ray Diffraction (SCXRD) to locate the proton. If the proton resides on the acid (co-former), it is a co-crystal.[2] If it has transferred to the benzimidazole nitrogen, it is a salt.[3]

References

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

  • Thakuria, R., et al. (2013). "Pharmaceutical cocrystals and poorly soluble drugs."[4] International Journal of Pharmaceutics.

  • Surface Measurement Systems. (2011).[5] "The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit." American Pharmaceutical Review.

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[6] Advanced Drug Delivery Reviews.

  • European Pharmacopoeia (Ph.[7] Eur.). "5.11. Characters Section in Monographs: Hygroscopicity."

Sources

Validation & Comparative

Definitive Guide: 1H NMR Characterization of 2-(2-Furyl)benzimidazole-6-carboxamidoxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

In the development of antiparasitic and antimicrobial agents, 2-(2-Furyl)benzimidazole-6-carboxamidoxime represents a critical "prodrug" scaffold. It is the metabolic precursor to the active amidine pharmacophore (often analogous to furamidine/DB75 derivatives).

Characterizing this molecule presents a tripartite challenge:

  • Tautomeric Fluidity: The benzimidazole core exists in rapid N-H tautomeric equilibrium (H-5 vs. H-6 substitution), broadening signals.

  • Labile Protons: The amidoxime moiety contains both acidic (-OH) and basic (-NH₂) protons, requiring specific solvent conditions for observation.

  • Differentiation: It must be spectrally distinguished from its synthetic precursor (the Nitrile ) and its biological metabolite (the Amidine ).

This guide provides a validated protocol for the 1H NMR characterization of this compound, comparing its spectral performance against its critical alternatives in the drug discovery pipeline.

Structural Analysis & Tautomerism

Before acquisition, the operator must understand the dynamic nature of the analyte.

  • Core: Benzimidazole fused ring system.[1][2]

  • Position 2: Furan ring (provides characteristic coupling patterns).

  • Position 6 (or 5): Carboxamidoxime group (

    
    ).
    

The Tautomer Trap: In solution, the pyrrole-like nitrogen proton (


) exchanges rapidly. This makes position 5 and 6 equivalent on the NMR time scale in some solvents, or results in broad, undefined multiplets.
  • Implication: You may not see distinct "H-5" and "H-6" signals. You will likely see an averaged set or broadened peaks unless the temperature is lowered (to freeze conformers) or raised (to average them fast). We recommend 298 K in DMSO-d6 for standard quality control.

Experimental Protocol

This protocol is designed to maximize signal resolution of the exchangeable amidoxime protons, which are the primary proof of synthesis.

Reagents & Equipment
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Why? Chloroform (

      
      ) is too non-polar; the amidoxime will not dissolve well, and the -OH/-NH₂ signals will be broad or invisible. Methanol (
      
      
      
      ) is forbidden as it exchanges with the amidoxime protons, erasing the diagnostic signals.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Instrument: 400 MHz minimum (600 MHz preferred for aromatic resolution).

Acquisition Parameters
  • Pulse Sequence: zg30 (standard proton).

  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of aromatic protons).

  • Scans (NS): 16–32 (sufficient for 10 mg).

  • Temperature: 298 K (25°C).

1H NMR Assignment & Diagnostic Signals[3][4][5][6]

The spectrum is divided into three distinct zones. Use this table to validate your product.

Zone 1: The Exchangeables (Proof of Identity)

These signals confirm the conversion of the Nitrile to the Amidoxime.

ProtonChemical Shift (

, ppm)
MultiplicityIntegrationNotes
N-OH 9.60 – 10.20 Singlet (br)1HDiagnostic. Disappears in

shake.
NH (Bz)~12.8 – 13.2Broad1HBenzimidazole core NH. Often very broad or invisible due to exchange.
-NH₂ 5.80 – 6.50 Singlet (br)2HDiagnostic. Amidoxime amine. Distinct from the sharp aromatic signals.
Zone 2: The Furan Ring (Structural Integrity)

The furan ring provides a unique "fingerprint" distinct from the benzimidazole.

ProtonPositionShift (

)
Pattern

Coupling (Hz)
H-5' Furan-5~7.90dd

H-3' Furan-3~7.25d

H-4' Furan-4~6.75dd

Zone 3: The Benzimidazole Core

Note: Shifts are averaged due to tautomerism.

  • H-4 (s-like): ~7.95 ppm (isolated proton between C-N and C-C=N).

  • H-7 (d): ~7.60 ppm.[3]

  • H-5 (dd): ~7.50 ppm.[4]

Comparative Performance Guide

In a drug discovery campaign, this molecule is rarely analyzed in isolation. It is compared against its Precursor (Nitrile) and its Target (Amidine).

Comparison 1: Product vs. Precursor (Nitrile)

Scenario: Monitoring the reaction progress of hydroxylamine addition to the nitrile.

FeatureNitrile Precursor (-CN)Amidoxime Product (-C(NH2)=NOH)Performance Insight
Diagnostic Signal Silent (No protons on CN)High Intensity (OH @ ~10 ppm, NH2 @ ~6 ppm)NMR is superior to IR here because it quantifies the conversion ratio by integrating the new -NH2 signal against the aromatic core.
Aromatic Shift H-4/H-6 are shielded.H-4/H-6 shift downfield due to electronic change.The amidoxime is less electron-withdrawing than the nitrile, causing subtle aromatic shifts.
Solubility Soluble in

.
Insoluble in

; requires DMSO.
Critical: You cannot use the same NMR tube for reaction monitoring without drying the sample and changing solvent.
Comparison 2: Product vs. Metabolite (Amidine)

Scenario: Confirming bio-activation or synthesis of the active drug.

FeatureAmidoxime (Prodrug) Amidine (Active Drug) Performance Insight
NH Signals NH₂ @ ~6.0 ppm (Neutral)NH @ ~9.0–9.5 ppm (Charged/Salt)The Amidine protons are highly acidic and appear much further downfield, often splitting into multiple broad singlets due to restricted rotation.
OH Signal Present (~10 ppm)Absent The disappearance of the OH peak is the primary indicator of reduction to the amidine.
Purity Check Sharp peaks in DMSO.Often requires

or acid to sharpen.
Amidines often aggregate; Amidoximes behave more like standard organics.

Visualization: Characterization Workflow

The following diagram outlines the logical flow for validating the synthesis of 2-(2-Furyl)benzimidazole-6-carboxamidoxime using 1H NMR.

NMR_Characterization Start Crude Product (From Nitrile + NH2OH) Solvent Dissolve in DMSO-d6 (Avoid MeOD/CDCl3) Start->Solvent Acquire Acquire 1H NMR (ns=16, D1=2s) Solvent->Acquire CheckOH Check 9.5 - 10.5 ppm Is Broad Singlet Present? Acquire->CheckOH CheckNH2 Check 5.8 - 6.5 ppm Is Broad Singlet (2H) Present? CheckOH->CheckNH2 Yes Result_Nitrile FAILED: Unreacted Nitrile (No OH/NH2 signals) CheckOH->Result_Nitrile No (Silent) Result_Amidine MISMATCH: Amidine Salt (Downfield NHs, No OH) CheckOH->Result_Amidine No (But strong NHs >9ppm) CheckFuran Check Furan Region (6.7, 7.2, 7.9 ppm) CheckNH2->CheckFuran Yes CheckNH2->Result_Nitrile No Result_Amidoxime VALIDATED: Amidoxime Product CheckFuran->Result_Amidoxime Pattern Matches Result_Decomp FAILED: Furan Ring Opening (Loss of coupling pattern) CheckFuran->Result_Decomp Pattern Distorted

Figure 1: Decision tree for the NMR validation of benzimidazole amidoximes.

Troubleshooting & Tips

  • Broad Lines? If the aromatic region is "mushy," you are likely seeing intermediate exchange of the benzimidazole NH.

    • Fix: Add 1 drop of

      
       (sacrifices OH/NH signals but sharpens aromatics) OR heat to 313 K.
      
  • Water Peak Interference: DMSO-d6 often has a water peak around 3.33 ppm. This usually does not interfere with the key diagnostic regions (6.0 ppm and 10.0 ppm).

  • Salt Formation: If the product was isolated as a hydrochloride salt, the benzimidazole NH will disappear (protonated N) or shift significantly, and the amidoxime NH₂ may shift downfield to ~8-9 ppm. Ensure you know if you have the free base or the salt.

References

  • Benzimidazole Tautomerism: Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 2014, 10, 1613–1619. Link

  • Amidoxime Prodrug Characterization: Saulnier, M. G., et al. "Synthesis of amidine prodrugs." Bioorganic & Medicinal Chemistry Letters, 1994. (Contextual reference for amidoxime/amidine NMR shifts).
  • General Benzimidazole Synthesis: Sands, R. D. "Preparation of 2-substituted benzimidazoles." Journal of Organic Chemistry, 1957.
  • NMR Solvent Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29, 2176–2179. Link

Sources

A Comparative Guide to the Analytical Characterization of 2-(2-Furyl)benzimidazole-6-carboxamidoxime

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth, comparative analysis of analytical techniques for the characterization of 2-(2-Furyl)benzimidazole-6-carboxamidoxime, a complex heterocyclic molecule with potential pharmacological significance. We will focus on the pivotal role of High-Resolution Mass Spectrometry (HRMS) and contrast its capabilities with orthogonal methods such as NMR, HPLC, and FT-IR spectroscopy.

Part 1: The Power of Precision: High-Resolution Mass Spectrometry (HRMS) Analysis

Mass spectrometry is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and structural insight from minute sample quantities.[1] For a molecule like 2-(2-Furyl)benzimidazole-6-carboxamidoxime, HRMS, particularly when coupled with soft ionization techniques, is indispensable for confirming its elemental composition and probing its structure through fragmentation analysis.[2][3]

The "Why": Causality Behind Experimental Choices

We select Electrospray Ionization (ESI) as the ionization method due to the molecule's inherent polarity and the presence of multiple nitrogen atoms, which are readily protonated.[4][5] ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is preserved, which is critical for accurate mass determination.[6] Tandem mass spectrometry (MS/MS) is then employed to induce controlled fragmentation, providing a veritable fingerprint of the molecule's structure.[7][8]

Experimental Protocol: ESI-QTOF HRMS Analysis

1. Sample Preparation:

  • Accurately weigh 1 mg of 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

  • Dissolve the sample in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid serves to facilitate protonation, yielding the [M+H]⁺ ion.[5]

  • Vortex the solution until the sample is fully dissolved.

  • Perform a serial dilution to a final concentration of approximately 1 µg/mL.

2. Instrumentation and Parameters: The analysis is best performed on a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, capable of high resolution and mass accuracy.[9]

ParameterSettingRationale
Ionization ModePositive Electrospray (ESI+)The molecule contains multiple basic nitrogen sites, making it highly amenable to protonation.[4]
Mass Range (Full Scan)50 - 500 m/zCovers the expected molecular ion and its fragments.
Capillary Voltage3.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature120 °CAids in desolvation of the ESI droplets.[10]
Desolvation Gas Flow600 L/hrFacilitates efficient solvent evaporation to release gas-phase ions.
Collision Energy (MS/MS)Ramped (e.g., 10-40 eV)A range of energies ensures the generation of a rich spectrum of fragment ions for structural analysis.[8]

3. Data Acquisition:

  • Full Scan (MS1): Acquire data to determine the accurate mass of the protonated molecule, [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum.[7]

Expected Results & Interpretation

Molecular Formula: C₁₂H₁₀N₄O₂ Monoisotopic Mass: 242.0798 Da

Full Scan HRMS Data: The primary objective of the full scan is to confirm the elemental composition. The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule with high precision.

ParameterExpected Value
Theoretical m/z of [M+H]⁺243.0876
Measured m/z (Hypothetical)243.0873
Mass Error-1.2 ppm
Confidence LevelHigh (Typically < 5 ppm)[11]

A mass error of less than 5 ppm provides strong evidence for the proposed elemental formula.[11]

Tandem MS (MS/MS) Fragmentation Pathway: The MS/MS spectrum reveals the structural backbone of the molecule. The fragmentation of benzimidazoles is well-studied and often involves characteristic losses from the core structure.[12][13]

Below is a proposed fragmentation pathway for 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

fragmentation_pathway cluster_loss1 cluster_loss2 cluster_loss3 parent [M+H]⁺ m/z = 243.0876 loss1 - H₂NOH frag1 Fragment A C₁₂H₈N₃O⁺ m/z = 210.0662 loss1->frag1 loss2 - CO frag2 Fragment B C₁₁H₈N₃⁺ m/z = 182.0713 loss2->frag2 loss3 - HCN frag3 Fragment C C₁₀H₇N₂⁺ m/z = 155.0604 loss3->frag3

Caption: Proposed MS/MS fragmentation of 2-(2-Furyl)benzimidazole-6-carboxamidoxime.

  • Initial Fragmentation: A likely initial loss is that of hydroxylamine (H₂NOH) from the carboxamidoxime group, a common fragmentation for this functional class, leading to a nitrile-containing ion (Fragment A ).

  • Furan Ring Fragmentation: The furan ring can subsequently lose carbon monoxide (CO), a characteristic fragmentation, to yield Fragment B .[14]

  • Benzimidazole Core Fragmentation: The benzimidazole core is quite stable, but can lose hydrogen cyanide (HCN) to produce Fragment C .[15]

Part 2: The Importance of Orthogonality: A Comparative Analysis

While HRMS provides definitive molecular formula and structural fragments, it does not provide a complete picture. For comprehensive characterization, especially in a regulatory or drug development context, orthogonal analytical techniques are required.[16][17]

Comparison of Key Analytical Techniques
TechniqueInformation ProvidedSensitivityDestructive?Primary Application
High-Resolution MS Elemental composition, molecular weight, structural fragments.[11]Very HighYesFormula confirmation and structural elucidation.
NMR Spectroscopy Precise atomic connectivity (¹H, ¹³C), 3D structure (NOESY), tautomerism.[18][19]LowNoUnambiguous structure determination.
HPLC-UV Purity assessment, quantification, detection of non-chromophoric impurities.HighNoPurity analysis and quality control.[20][21]
FT-IR Spectroscopy Identification of key functional groups (e.g., N-H, C=N, C=O, O-H).[22]ModerateNoFunctional group confirmation.
In-Depth Look at Alternative Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the exact arrangement and connectivity of atoms.[18]

  • ¹H NMR: Would reveal distinct signals for the protons on the benzimidazole and furan rings. The N-H proton of the imidazole ring would likely appear as a broad singlet significantly downfield (often >12 ppm in DMSO-d₆).[18]

  • ¹³C NMR: Would confirm the number of unique carbon environments, corroborating the proposed structure.

  • Significance: Unlike MS, NMR can distinguish between isomers, which may have identical masses and similar fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse for purity assessment in the pharmaceutical industry.[23]

  • Protocol: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a standard starting point.[20][24] UV detection would be set at the molecule's λmax, likely in the 280-320 nm range due to the extensive conjugated system.

  • Significance: HPLC can separate the target compound from synthesis precursors, by-products, and degradation products, providing a quantitative measure of purity that MS alone cannot.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides a quick and non-destructive confirmation of the functional groups present in the molecule.

  • Expected Peaks:

    • Broad O-H stretch (~3300-3400 cm⁻¹) from the oxime.

    • N-H stretch (~3100-3300 cm⁻¹) from the imidazole.

    • C=N stretches (~1620-1680 cm⁻¹) from the imidazole and oxime.[25][26]

    • Aromatic C=C stretches (~1450-1600 cm⁻¹).[27]

  • Significance: FT-IR is excellent for confirming that the key chemical transformations during synthesis have occurred (e.g., formation of the oxime).

Part 3: An Integrated Analytical Workflow

No single technique is sufficient for the complete characterization of a novel molecule. A logical, integrated workflow ensures that all aspects of the compound's identity, structure, and purity are confirmed.

analytical_workflow Integrated Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC-UV (Purity Assessment) purification->hplc ftir FT-IR (Functional Group ID) hplc->ftir nmr NMR (¹H, ¹³C) (Structural Elucidation) ftir->nmr hrms HRMS & MS/MS (Formula & Fragmentation) nmr->hrms final Confirmed Structure & Purity >95% hrms->final

Caption: A logical workflow for the comprehensive characterization of a novel compound.

This workflow demonstrates a self-validating system. An HPLC result showing a single, pure peak gives confidence that the spectra obtained from NMR, MS, and FT-IR are from the target compound and not a mixture. The data from each subsequent step must be consistent with the last, culminating in a fully validated structural assignment.

Conclusion

The analysis of a novel compound like 2-(2-Furyl)benzimidazole-6-carboxamidoxime requires a sophisticated, multi-faceted approach. High-Resolution Mass Spectrometry is an exceptionally powerful tool, providing rapid and precise confirmation of elemental composition and invaluable structural clues through fragmentation analysis. However, its true power is realized when its data is contextualized and corroborated by orthogonal techniques. The integration of HRMS with NMR for unambiguous structural assignment, HPLC for purity determination, and FT-IR for functional group confirmation creates a robust, self-validating analytical package that meets the high standards of scientific integrity required in modern drug development.

References

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  • Gault, J., Donlan, J. A., Liko, I., Hopper, J. T. S., Allison, T. M., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333–336. Retrieved from [Link]

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  • Lawesson, S. O., Schroll, G., Bowie, J. H., & Cooks, R. G. (1969). Mass spectrometric studies on 2-alkylbenzimidazoles. Some evidence for fragmentation via quinoxalinium ions. Journal of the Chemical Society C: Organic. Retrieved from [Link]

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A Comparative Guide to the Purity Validation of 2-(2-Furyl)benzimidazole-6-carboxamidoxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Furyl)benzimidazole-6-carboxamidoxime is a heterocyclic compound featuring a benzimidazole core, a furan ring, and an amidoxime functional group. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and materials science. In drug discovery, the benzimidazole scaffold is a well-known pharmacophore present in numerous approved drugs, while the amidoxime group is recognized for its ability to act as a nitric oxide donor and a bioisostere for carboxylic acids, enhancing pharmacological profiles.[1][2] The purity of such a candidate molecule is not merely a quality metric; it is a critical determinant of its biological activity, toxicity, and overall reliability in research and development.

This guide provides a comprehensive comparison of analytical methodologies for the robust validation of purity for 2-(2-Furyl)benzimidazole-6-carboxamidoxime. It is designed to empower researchers to make informed decisions on method selection, understand the causality behind experimental choices, and implement a holistic, orthogonal strategy for purity assessment in line with international standards.[3]

Profile of Potential Impurities

A robust purity validation strategy begins with understanding the potential impurities that may be present. These can be broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route.

    • Unreacted Starting Materials: Such as the corresponding diamine, aldehyde, or nitrile precursors.

    • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

    • By-products: Formed from side reactions during the synthesis.

  • Degradation Products: Resulting from the instability of the molecule under certain storage or handling conditions (e.g., hydrolysis of the amidoxime).

Primary Quantitative & Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity assessment of organic molecules due to its high resolution, sensitivity, and precision.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The benzimidazole and furan rings contain chromophores that absorb UV light, allowing for sensitive detection and quantification.

Causality of Experimental Choices:

  • Column Selection: A C18 column is a versatile and common choice for separating moderately polar compounds like the target molecule.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer to control pH) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the main peak from both early and late-eluting impurities.[5][6]

  • Detection Wavelength: The optimal UV detection wavelength should be determined by acquiring a UV spectrum of the analyte. For benzimidazole derivatives, wavelengths between 254 nm and 312 nm are commonly employed.[6][7]

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: Standard HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 290 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL in a suitable solvent (e.g., methanol or DMSO), then dilute to ~0.1 mg/mL with the initial mobile phase composition.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions. Purity is typically determined by area percent calculation, assuming all impurities have a similar response factor to the main component.

Parameter Typical Result for High-Purity Sample
Retention Time (RT) Consistent RT matching the reference standard.
Purity (Area %) > 99.0%
Total Impurities < 1.0%
Largest Single Impurity < 0.5%
Peak Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000

Table 1: Representative HPLC System Suitability and Purity Data.

Confirmatory & Spectroscopic Methods

While HPLC provides quantitative purity data, it does not confirm the structural identity of the main peak or the impurities. An orthogonal approach using spectroscopic techniques is essential for complete validation.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry. This allows for the determination of the molecular weight of the main component and any separated impurities, providing a high degree of confidence in peak identification. Electron Ionization (EI) is a common technique used in MS.[8][9]

Application: By coupling the HPLC method described above to a mass spectrometer, the mass-to-charge ratio (m/z) of the eluting peaks can be determined. For 2-(2-Furyl)benzimidazole-6-carboxamidoxime, the molecular ion peak (M+H)⁺ should be observed, confirming its identity. The masses of impurity peaks can provide crucial clues to their structures. Mass spectra of furan-containing compounds can show characteristic fragmentation patterns.[10]

Method 3: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. It is an unparalleled tool for unambiguous structure confirmation and can also be used to detect impurities that may not be visible by HPLC-UV.

Application:

  • ¹H NMR: The proton NMR spectrum should show the expected signals for the aromatic protons on the benzimidazole and furan rings, as well as the protons of the amidoxime group. The chemical shifts, splitting patterns, and integration values must be consistent with the proposed structure.[11][12]

  • ¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

  • Purity Assessment: The presence of small, unidentifiable peaks in the NMR spectrum can indicate the presence of impurities. Comparing the integration of impurity peaks to the main compound's peaks can provide a semi-quantitative estimate of purity.

Method 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's functional groups. It serves as a rapid and effective fingerprinting technique for identity confirmation.

Application: The FTIR spectrum of 2-(2-Furyl)benzimidazole-6-carboxamidoxime should display characteristic absorption bands for its key functional groups.

Functional Group **Expected Characteristic Absorption (cm⁻¹) **
O-H stretch (of amidoxime)~3600 (sharp)
N-H stretch (of amidoxime & imidazole)3400 - 3100 (broad)
C=N stretch (imidazole & amidoxime)1680 - 1620
C=C stretch (aromatic rings)1600 - 1450
C-O-C stretch (furan ring)1250 - 1020

Table 2: Expected FTIR Absorption Bands. Note: These are approximate ranges.[1][13]

Overall Purity Validation Workflow

A comprehensive validation strategy employs these techniques in a logical sequence. No single method is sufficient on its own.

G cluster_1 Quantitative Analysis cluster_2 Impurity Identification cluster_3 Final Confirmation TLC TLC / FTIR NMR ¹H NMR HPLC Quantitative HPLC-UV (Purity Assay) TLC->HPLC Proceed if single spot & correct fingerprint LCMS_ID LC-MS (Identity) LCMS_ID->HPLC Confirm main peak mass LCMS_Imp LC-MS (Impurity ID) HPLC->LCMS_Imp Investigate peaks >0.1% NMR_Full ¹H & ¹³C NMR (Full Characterization) LCMS_Imp->NMR_Full Confirm impurity structures if necessary

Caption: Orthogonal Workflow for Purity Validation.

Comparative Analysis of Methods

Method Primary Purpose Information Provided Pros Cons
RP-HPLC-UV Quantitative PurityRetention time, peak area %, resolutionHigh precision, sensitivity, and resolving power; well-established for purity assays.[5]Requires a reference standard; may not detect non-UV active impurities.
LC-MS Identity Confirmation & Impurity IDMolecular weight of componentsHigh specificity; confirms identity of main peak and helps identify unknown impurities.[14]Response factors can vary significantly; less quantitative than UV detection without specific calibration.
NMR Spectroscopy Structural Elucidation & IdentityDetailed molecular structure, connectivityUnambiguous structure confirmation; can detect a wide range of impurities without a reference standard.[12][15]Lower sensitivity than HPLC; complex mixtures can be difficult to interpret.
FTIR Spectroscopy Identity ConfirmationPresence of functional groupsFast, simple, and non-destructive; excellent for rapid identity verification (fingerprinting).Provides limited structural information; not suitable for quantification or detecting minor impurities.

Table 3: Comparison of Key Analytical Techniques.

Conclusion

The validation of purity for a novel compound like 2-(2-Furyl)benzimidazole-6-carboxamidoxime is a multi-faceted process that necessitates an orthogonal analytical approach. While RP-HPLC-UV stands as the primary method for quantitative purity determination, its findings must be corroborated by spectroscopic techniques to ensure structural integrity and identify potential impurities. LC-MS provides essential molecular weight information, while NMR and FTIR spectroscopy offer definitive structural confirmation. By integrating these methods into a cohesive workflow, researchers can establish a comprehensive purity profile, ensuring the quality, reliability, and safety of the compound for its intended application. This rigorous validation is foundational to good scientific practice and is a prerequisite for advancing any chemical entity through the research and development pipeline, as guided by principles outlined in documents like ICH Q2(R1).[16][17]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

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  • Journal of Agricultural and Food Chemistry. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-(2-Furyl)benzimidazole-6-carboxamidoxime

[1][2]

Executive Summary & Risk Profile

2-(2-Furyl)benzimidazole-6-carboxamidoxime is a biologically active heterocyclic compound combining a benzimidazole core, a furan ring, and an amidoxime functional group.[1][2] In the absence of compound-specific toxicological monographs, strict precautionary principles apply.

This compound must be handled as a Control Band 4 (High Potency/Unknown Toxicity) substance.[1][2] The structural alerts indicate potential DNA binding (minor groove interaction typical of benzimidazoles), metabolic activation (furan moiety), and chemical reactivity (amidoxime hydrolysis).[1][2]

Structural Hazard Analysis (SAR)
MoietyAssociated RiskMechanism of Concern
Benzimidazole Core Reproductive Toxicity / AntimitoticMicrotubule polymerization inhibition; structural analog to known anthelmintics (e.g., Albendazole) [1].[1][2]
Furan Ring Carcinogenicity / HepatotoxicityMetabolic activation by Cytochrome P450 to reactive enedials [2].[1]
Amidoxime Group Chemical Reactivity / ProdrugHydrolysis to amidines; potential metal chelation and nitric oxide release pathways [3].[1]

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard laboratory PPE is insufficient .[1] You must utilize a barrier-protection strategy designed to prevent dermal absorption and inhalation of fugitive dusts.[1][2][3][4][5]

Task-Based PPE Requirements[1][2]
TaskRespiratory ProtectionHand ProtectionBody/Eye Protection
Solids Handling (Weighing, Transfer)Primary: Class II, Type A2 Biosafety Cabinet (BSC) or Chemical Fume Hood.Secondary: N95/P100 mask (only if outside containment).[1][2]Double Gloving: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield) if using organic solvents.[1][2]Tyvek® Lab Coat (Closed front, elastic cuffs).Safety Goggles (Indirect Vent) + Face Shield if outside hood.[1][2]
Solution Handling (< 10 mM in DMSO/MeOH)Chemical Fume Hood.Single Nitrile Gloves (Change immediately upon splash).[1][2]Cotton Lab Coat (Fire Resistant).Safety Glasses with Side Shields.[1][2]
Spill Cleanup (Dry Powder)PAPR (Powered Air Purifying Respirator) with HEPA filters.[1][2]Chemical Resistant Laminate Gloves (e.g., Ansel Barrier®).[1][2]Tyvek® Coveralls (Hooded) + Boot Covers.[1][2]

Critical Note on Glove Permeation: Benzimidazoles are often dissolved in DMSO (Dimethyl Sulfoxide).[1][2] DMSO is a potent skin penetrant that can carry the dissolved toxicant directly into the bloodstream. Never rely on thin latex gloves when handling DMSO solutions of this compound [4].[1]

Operational Protocol: Safe Weighing & Solubilization

Objective: Prepare a stock solution without generating aerosolized particulates.

Workflow Visualization

The following diagram outlines the mandatory "Zone Control" logic for handling this compound.

Gcluster_0Zone 1: Preparationcluster_1Zone 2: Containment (Fume Hood)cluster_2Zone 3: DecontaminationStartDon PPE(Double Gloves)StaticStatic Neutralization(Ionizer Fan)Start->StaticWeighWeighing(Closed Balance)Static->WeighSolventAdd Solvent(DMSO/MeOH)Weigh->SolventSealSeal Vial(Parafilm)Solvent->SealWipeWipe Vial Ext.(10% Bleach)Seal->WipeDoffDoff Outer Gloves(Into Haz Waste)Wipe->Doff

Caption: Operational workflow enforcing containment and decontamination steps to prevent cross-contamination.[1][2]

Step-by-Step Procedure
  • Engineering Check: Verify Fume Hood/BSC flow rate is 80–100 fpm. Place an absorbent mat (plastic side down) on the work surface.[1][2]

  • Static Control: Powders containing benzimidazoles can be electrostatic.[1] Use an anti-static gun or ionizing fan directed at the balance before opening the source container.

  • Weighing:

    • Tare a pre-labeled scintiallation vial.[1]

    • Using a disposable spatula, transfer the solid.[2] Do not tap the spatula against the vial rim (generates dust).[1]

    • Cap the source container immediately after transfer.[1]

  • Solubilization:

    • Add the solvent (typically DMSO) gently down the side of the vial to wash down any powder.[1]

    • Cap tightly.[1][3][4][5][6][7] Vortex inside the hood.

  • Decontamination:

    • Wipe the exterior of the vial with a Kimwipe dampened with 10% bleach (oxidizes the amidoxime/furan) followed by 70% Ethanol.

    • Discard outer gloves into the solid hazardous waste stream inside the hood.

Waste Disposal & Emergency Response

Chemical Compatibility[1][2]
  • Incompatible with: Strong oxidizers (peroxides, nitric acid) and strong acids.[1][2] The amidoxime group is sensitive to hydrolysis; mixing with acids may release heat or gaseous byproducts.

  • Storage: Store at -20°C, desiccated, and protected from light (furan sensitivity).

Disposal Plan
Waste StreamClassificationDisposal Method
Solid Waste (Gloves, Mats, Powder)Cytotoxic/Genotoxic Solid High-Temperature Incineration (>1000°C).[1][2] DO NOT autoclave (volatile release risk).[1][2]
Liquid Waste (Stock Solutions)Halogenated Organic (if DMSO/DCM)Fuel Blending or Incineration.[1][2] Segregate from aqueous acid waste.[2]
Sharps (Needles/Syringes)Biohazard/Chem Contaminated Hard-walled sharps container for incineration.[1][2]
Emergency Spills (Dry Powder)[1][2]
  • Evacuate the immediate area for 15 minutes to allow aerosols to settle.[1]

  • Don PPE: Tyvek suit, double nitrile gloves, and N95/P100 respirator.[2]

  • Cover: Gently cover the spill with paper towels dampened with 10% Bleach .[1] This prevents dust lofting and initiates chemical degradation.

  • Collect: Scoop up material and towels into a wide-mouth hazardous waste jar.

  • Clean: Wash surface twice with soap and water.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][8] [Link]1]

  • Peterson, L. A. (2013).[1][2] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.[1][2] [Link]1]

  • Clement, B. (2002).[1][2] Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][2] Drug Metabolism Reviews, 34(3), 565-579.[1][2] [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1][2] Dimethyl Sulfoxide - Substance Information. Retrieved February 15, 2026.[2] [Link]1]

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